Tazomeline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hexylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S2/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHMGFKQBWZWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NSN=C1C2=CCCN(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157288 | |
| Record name | Tazomeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131987-54-7 | |
| Record name | Tazomeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131987-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tazomeline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131987547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazomeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZOMELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDP6S14W5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuropharmacological Profile of Tazomeline: A Technical Guide to its Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tazomeline is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Although its clinical development was discontinued for undisclosed reasons, understanding its mechanism of action at the cellular level remains crucial for the broader field of muscarinic receptor pharmacology and drug development. This technical guide provides an in-depth analysis of this compound's mechanism of action in neuronal cells, with a focus on its interaction with muscarinic receptors and the subsequent intracellular signaling cascades. Given the limited publicly available data specifically for this compound, this guide will also draw upon data from its close structural and functional analogue, Xanomeline, to provide a more complete picture of its likely pharmacological effects.
Introduction: The Muscarinic System and Cognitive Function
The cholinergic system, and particularly the muscarinic acetylcholine receptors (mAChRs), plays a pivotal role in regulating higher cognitive functions, including learning and memory.[2][3] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). The M1 muscarinic receptor, in particular, is highly expressed in the hippocampus and cerebral cortex, areas of the brain critical for cognitive processes.[4] Consequently, M1 receptor agonists have been a major focus of drug discovery efforts for neurodegenerative diseases characterized by cognitive decline.[3][5][6]
This compound emerged as a potential therapeutic candidate within this context. While broadly classified as a non-selective muscarinic agonist, its therapeutic rationale was largely based on the activation of M1 receptors to ameliorate cognitive deficits.[1]
Receptor Binding and Functional Activity
Detailed quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound across all five muscarinic receptor subtypes are not extensively available in the public domain. It is, however, characterized as a "non-selective" agonist.[1] To provide a clearer understanding of its likely receptor interaction profile, we can examine the data for Xanomeline, a structurally similar compound.[7][8][9] Xanomeline, while having a high affinity for all five muscarinic receptor subtypes, exhibits functional selectivity, acting as a partial agonist with a preference for M1 and M4 receptors.[7]
Table 1: Muscarinic Receptor Binding Profile of Xanomeline (as a proxy for this compound)
| Receptor Subtype | Binding Affinity (Ki) | Species | Radioligand | Reference |
| M1 | High (specific values vary) | Human/Rat | [3H]-NMS | [10] |
| M2 | High (specific values vary) | Human/Rat | [3H]-NMS | [10] |
| M3 | High (specific values vary) | Human/Rat | [3H]-NMS | [10] |
| M4 | High (specific values vary) | Human/Rat | [3H]-NMS | [10] |
| M5 | High (specific values vary) | Human/Rat | [3H]-NMS | [10] |
| Note: Specific Ki values for this compound are not readily available in the literature. The data for Xanomeline indicates high affinity across subtypes, with functional selectivity being a key differentiator. |
Table 2: Functional Activity of Xanomeline (as a proxy for this compound)
| Assay | Receptor Subtype | Potency (EC50) | Efficacy (% of full agonist) | Reference |
| Phosphoinositide Hydrolysis | M1 | Potent (nM range) | Partial to Full | Not Specified |
| Calcium Mobilization | M1 | Potent (nM range) | Partial | [11] |
| ERK Phosphorylation | M1 | Modest | Partial | [11] |
| Note: This table summarizes the functional activity of Xanomeline, which is expected to be similar to this compound. The exact potency and efficacy can vary depending on the cell line and experimental conditions. |
Core Signaling Pathway: M1 Receptor-Mediated Cascade
The primary mechanism of action of this compound in neuronal cells, particularly through the M1 receptor, involves the activation of the Gq/11 family of G-proteins.[4] This initiates a well-defined intracellular signaling cascade that ultimately leads to the modulation of neuronal excitability and synaptic plasticity.
G-Protein Coupling and Second Messenger Production
Upon binding of this compound to the M1 receptor, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gq/11 protein. This activation involves the exchange of GDP for GTP on the α-subunit (Gαq/11). The activated Gαq/11 subunit then dissociates and stimulates the membrane-bound enzyme, phospholipase C-β (PLC-β).[4]
PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
Calcium Mobilization and Protein Kinase C Activation
IP3, being water-soluble, diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[12] The resulting increase in cytosolic Ca²⁺ concentration, along with DAG, acts as a co-activator for Protein Kinase C (PKC).[12] Activated PKC then phosphorylates a variety of substrate proteins, leading to downstream cellular responses.
MAPK/ERK Pathway Activation
One of the key downstream targets of PKC is the Raf kinase, which is the initial component of the Mitogen-Activated Protein Kinase (MAPK) cascade, also known as the ERK pathway.[13] PKC can activate Raf, which in turn phosphorylates and activates MEK (MAPK/ERK kinase).[13] Activated MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase).[13][14] Phosphorylated ERK (p-ERK) can translocate to the nucleus to regulate the activity of transcription factors, such as CREB, thereby influencing gene expression related to synaptic plasticity and cell survival.[15]
Experimental Protocols for Studying this compound's Mechanism of Action
To elucidate the mechanism of action of muscarinic agonists like this compound, a variety of in vitro and in vivo experimental techniques are employed. Below are detailed methodologies for key experiments.
In Vitro Assays
This assay measures the direct activation of PLC by the M1 receptor upon agonist stimulation.
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12 cells) endogenously or recombinantly expressing the M1 muscarinic receptor.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer that preserves enzyme activity.
-
Assay Reaction: In a microplate, incubate the cell lysates with varying concentrations of this compound or a control agonist. Add a chromogenic or fluorogenic substrate for PLC.
-
Signal Detection: Measure the change in absorbance or fluorescence over time using a plate reader. The rate of product formation is proportional to the PLC activity.
-
Data Analysis: Plot the rate of reaction against the agonist concentration to determine the EC50 value.
This assay measures the accumulation of IP3, a direct product of PLC activity.
Methodology:
-
Cell Culture and Labeling: Culture neuronal cells in a medium containing [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Agonist Stimulation: Treat the cells with different concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.
-
Extraction: Stop the reaction and extract the water-soluble inositol phosphates.
-
Separation and Quantification: Separate the different inositol phosphate species using anion-exchange chromatography and quantify the radioactivity of the IP3 fraction using liquid scintillation counting.
-
Data Analysis: Generate dose-response curves to determine the potency (EC50) and efficacy of this compound in stimulating IP3 production.
This assay measures the increase in intracellular calcium concentration following IP3-mediated release from the endoplasmic reticulum.
Methodology:
-
Cell Culture: Plate neuronal cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will be taken up by the cells.
-
Agonist Addition: Place the plate in a fluorescence plate reader and add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Analyze the peak fluorescence intensity or the area under the curve to generate dose-response curves.
This technique is used to detect the activation of the MAPK/ERK pathway.
Methodology:
-
Cell Treatment: Treat cultured neuronal cells with this compound for various time points.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantification: Quantify the band intensity and normalize it to the total ERK or a loading control to determine the extent of ERK activation.[10][16][17][18]
This method visualizes the translocation of PKC to the cell membrane upon activation.
Methodology:
-
Cell Culture and Treatment: Grow neuronal cells on coverslips and treat them with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.[19][20][21][22][23]
-
Immunostaining: Incubate the cells with a primary antibody against a specific PKC isoform, followed by a fluorescently labeled secondary antibody.[19][20][21][22][23]
-
Imaging: Visualize the cells using a fluorescence microscope. Activated PKC will show increased staining at the cell membrane.
In Vivo and Ex Vivo Techniques
This technique can be used to measure the effects of this compound on the electrical properties of individual neurons.
Methodology:
-
Slice Preparation: Prepare acute brain slices from a relevant brain region (e.g., hippocampus or prefrontal cortex).
-
Recording: Obtain whole-cell patch-clamp recordings from individual neurons within the slice.
-
Drug Application: Perfuse the slice with a solution containing this compound.
-
Data Acquisition: Record changes in membrane potential, firing rate, and synaptic currents to assess the effect of this compound on neuronal excitability.
Conclusion
This compound, as a non-selective muscarinic agonist, is presumed to exert its effects in neuronal cells through the activation of multiple muscarinic receptor subtypes. Its potential cognitive-enhancing properties are likely mediated by the M1 receptor, which triggers a well-characterized signaling cascade involving Gq/11 protein activation, phosphoinositide hydrolysis, intracellular calcium mobilization, and the subsequent activation of PKC and the MAPK/ERK pathway. While specific quantitative pharmacological data for this compound is limited, the extensive research on its close analogue, Xanomeline, provides a strong basis for understanding its molecular mechanism of action. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel muscarinic receptor modulators. A thorough understanding of these mechanisms is essential for the rational design of future therapeutics targeting the cholinergic system for the treatment of cognitive and neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Agonists for the Treatment of Cognition in Schizophrenia | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. academic.oup.com [academic.oup.com]
- 4. What are the therapeutic candidates targeting M1? [synapse.patsnap.com]
- 5. CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Xanomeline - Wikipedia [en.wikipedia.org]
- 8. Xanomeline | C14H23N3OS | CID 60809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. M1 muscarinic acetylcholine receptors activate extracellular signal-regulated kinase in CA1 pyramidal neurons in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 16. Antagonism of Muscarinic Acetylcholine Receptors Alters Synaptic ERK Phosphorylation in the Rat Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 20. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. static.fishersci.eu [static.fishersci.eu]
- 22. biotium.com [biotium.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Early Research and Discovery of Tazomeline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazomeline, also known by its developmental code LY-287041 and chemical name 3-Hexylthio-TZTP, emerged as a promising muscarinic acetylcholine receptor agonist during the intensive search for effective treatments for cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[1][2][3][4] This technical guide provides an in-depth overview of the early research and discovery of this compound, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies employed in its initial evaluation.
Core Data Summary
Pharmacological Profile of this compound
The following tables summarize the key quantitative data from early preclinical studies of this compound.
| Receptor Subtype | Binding Affinity (Ki) |
| Muscarinic M1 | Data not available in searched documents |
| Muscarinic M2 | Data not available in searched documents |
| Muscarinic M3 | Data not available in searched documents |
| Muscarinic M4 | Data not available in searched documents |
| Muscarinic M5 | Data not available in searched documents |
| Table 1: Muscarinic Receptor Binding Affinities of this compound. Note: Specific Ki values for this compound at the five muscarinic receptor subtypes were not found in the provided search results. |
| Functional Assay | Parameter | Value |
| Phosphoinositide (PI) Hydrolysis | EC50 | Data not available in searched documents |
| Table 2: In Vitro Functional Efficacy of this compound. Note: While this compound is known to stimulate PI hydrolysis, the specific EC50 value was not available in the searched literature. |
| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability |
| Animal Models | Data not available | Data not available | Data not available | Data not available | Data not available |
| Table 3: Preclinical Pharmacokinetic Parameters of this compound. Note: Detailed pharmacokinetic data for this compound in preclinical animal models were not found in the provided search results. |
Mechanism of Action: M1 Receptor-Mediated Signaling
This compound functions as an agonist at muscarinic acetylcholine receptors, with a noted selectivity for the M1 subtype.[2][4] The activation of the M1 receptor initiates a key intracellular signaling cascade involving the hydrolysis of phosphoinositides.[5] This pathway is crucial for neuronal signaling and is implicated in cognitive processes.
M1 Receptor Signaling Pathway
Upon binding of this compound to the M1 receptor, the receptor undergoes a conformational change, leading to the activation of a coupled G-protein, Gq. Activated Gq, in turn, stimulates the enzyme phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Experimental Protocols
Detailed experimental protocols for the key assays used in the early evaluation of this compound are outlined below. These are generalized protocols based on standard methodologies of the time, as specific detailed procedures for this compound were not available in the searched literature.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for different receptor subtypes.
Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a saturating concentration of atropine). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an agonist to stimulate the production of inositol phosphates, a downstream consequence of M1 receptor activation.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating phosphoinositide hydrolysis.
Materials:
-
Cultured cells expressing the human M1 muscarinic receptor.
-
[3H]-myo-inositol for labeling cellular phosphoinositides.
-
Agonist: this compound at various concentrations.
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates).
-
Quenching solution (e.g., ice-cold trichloroacetic acid).
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elution buffers.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Labeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.
-
Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific period (e.g., 30-60 minutes).
-
Assay Termination: Stop the reaction by adding an ice-cold quenching solution.
-
Extraction of Inositol Phosphates: Extract the water-soluble inositol phosphates from the cell lysate.
-
Chromatographic Separation: Apply the aqueous extracts to anion exchange columns to separate the different inositol phosphate isomers.
-
Elution and Quantification: Elute the total inositol phosphates and measure the radioactivity of the eluate using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates produced as a function of the this compound concentration. The concentration of this compound that produces 50% of the maximal response is the EC50 value.
Conclusion
The early research on this compound identified it as a muscarinic M1 receptor agonist with the potential to address the cognitive decline in Alzheimer's disease by stimulating the phosphoinositide signaling pathway. While the development of this compound was ultimately discontinued for reasons that are not publicly detailed, the foundational research provided valuable insights into the therapeutic potential of targeting M1 receptors. The experimental methodologies described herein represent the standard approaches of the time for characterizing novel receptor agonists and continue to form the basis of modern drug discovery efforts in this area. Further research to uncover the specific quantitative pharmacological and pharmacokinetic data for this compound would provide a more complete picture of its preclinical profile.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Tazomeline (LY-287,041)
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound (LY-287,041), a non-selective muscarinic acetylcholine receptor agonist. Due to the discontinuation of its development, publicly available quantitative data is limited. This guide synthesizes the available information and provides context through general methodologies and related compounds.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule belonging to the tetrahydropyridine and thiadiazole chemical classes.[1][2] Its chemical identity and core properties are summarized below.
| Property | Value |
| IUPAC Name | 5-[4-(hexylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine |
| Synonyms | LY-287,041, LY287041, 3-Hexylthio-TZTP |
| CAS Number | 131987-54-7 |
| Molecular Formula | C₁₄H₂₃N₃S₂ |
| Molar Mass | 297.48 g/mol |
| SMILES Notation | CCCCCCSC1=NSN=C1C2=CCCN(C)C2 |
| Appearance | To be determined |
| Solubility | Information not publicly available |
| Storage Conditions | Dry, dark, and at 0-4°C for short term or -20°C for long term.[3] |
Pharmacological Profile
Mechanism of Action
This compound is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1][2] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological functions in both the central and peripheral nervous systems.[4] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[4]
The therapeutic rationale for this compound in treating cognitive dysfunction, such as in Alzheimer's disease and schizophrenia, is primarily based on the activation of the M1 receptor.[3] M1 receptors are highly expressed in the hippocampus and cerebral cortex, brain regions crucial for learning and memory.[5]
Signaling Pathways
Activation of the M1 muscarinic receptor by an agonist like this compound initiates a well-characterized signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[6] These signaling events lead to various downstream cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[7][8]
M1 receptor activation can also couple to other signaling pathways, including Gs (leading to an increase in cAMP) and Gi (leading to a decrease in cAMP) in certain tissues.[4][7]
Quantitative Pharmacological Data
Muscarinic Receptor Binding Affinities
| Receptor Subtype | This compound (LY-287,041) Ki (nM) |
| M1 | Not Publicly Available |
| M2 | Not Publicly Available |
| M3 | Not Publicly Available |
| M4 | Not Publicly Available |
| M5 | Not Publicly Available |
Functional Activity
| Assay Type | Receptor Subtype | This compound (LY-287,041) EC50 (nM) |
| Phosphoinositide (PI) Hydrolysis | M1 | Not Publicly Available |
| GTPγS Binding | M1-M5 | Not Publicly Available |
Pharmacokinetic Properties
Comprehensive pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, have not been publicly disclosed.
| Parameter | Value |
| Bioavailability | Not Publicly Available |
| Half-life (t½) | Not Publicly Available |
| Metabolism | Not Publicly Available |
| Excretion | Not Publicly Available |
Experimental Protocols
The characterization of a muscarinic agonist like this compound would involve standard in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for M1 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the M1 muscarinic receptor using a radiolabeled antagonist.
Objective: To determine the inhibitory constant (Ki) of this compound at the human M1 muscarinic receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human M1 receptor (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]-pirenzepine (a selective M1 antagonist).[9][10]
-
Non-specific binding control: Atropine (a non-selective muscarinic antagonist).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compound: this compound (LY-287,041) at various concentrations.
-
Scintillation cocktail and vials.
-
Glass fiber filter mats and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare stock solutions of [³H]-pirenzepine and atropine.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-pirenzepine (at a concentration close to its Kd), and either assay buffer (for total binding), a high concentration of atropine (e.g., 1 µM, for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Turnover Assay
This protocol measures the functional agonistic activity of a compound at Gq-coupled receptors by quantifying the accumulation of inositol phosphates.[11][12]
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating PI hydrolysis via the M1 receptor.
Materials:
-
A cell line expressing the human M1 receptor.
-
[³H]-myo-inositol.
-
Cell culture medium.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).[11]
-
Test compound: this compound at various concentrations.
-
Quenching solution (e.g., ice-cold trichloroacetic acid).
-
Anion-exchange chromatography columns.
-
Elution buffers.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Cell Stimulation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl. Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction of Inositol Phosphates: Terminate the stimulation by adding a quenching solution. Lyse the cells and collect the soluble fraction containing the inositol phosphates.
-
Chromatographic Separation: Apply the soluble extracts to anion-exchange columns. Wash the columns and then elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantification: Add the eluates to scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).
Chemical Synthesis
A potential synthetic pathway is outlined below.
Clinical Development and Therapeutic Potential
This compound (LY-287,041) was advanced into clinical trials for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1][2] However, its development was discontinued for reasons that have not been publicly disclosed.[2]
The clinical development of a related compound, Xanomeline, provides insight into the potential and the challenges of this class of muscarinic agonists. Xanomeline, which also acts on M1 and M4 receptors, showed efficacy in improving cognitive function and reducing behavioral disturbances in patients with Alzheimer's disease.[14] However, its clinical utility was limited by dose-dependent cholinergic side effects, primarily gastrointestinal in nature.[14] This highlights the therapeutic window challenges associated with non-selective muscarinic agonists.
Conclusion
This compound (LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist that was investigated as a potential treatment for cognitive disorders. While its development was halted, the study of this compound and related compounds has contributed to the understanding of the role of the muscarinic system in cognition and has paved the way for the development of more selective muscarinic modulators with improved side-effect profiles. The lack of publicly available quantitative data for this compound underscores the challenges in retrospectively compiling comprehensive profiles for discontinued drug candidates. This guide provides a framework based on the available information and established methodologies in the field.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 7. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 5-(4-alkylsulfanyl-[1, 2, 5]thiadiazol-3-yl)-3-methyl-1, 2, 3, 4-tetrahydropyrimidine oxalate salts and their evaluation as muscarinic receptor agonists [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on Tazomeline for Alzheimer's Research: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on tazomeline, a muscarinic receptor agonist investigated for its therapeutic potential in Alzheimer's disease. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of key findings, experimental methodologies, and the underlying signaling pathways.
Introduction
This compound is a functionally selective M1 and M4 muscarinic acetylcholine receptor (mAChR) agonist.[1][2] The cholinergic system is known to be heavily implicated in cognitive functions, and its degeneration is a hallmark of Alzheimer's disease.[3] this compound's mechanism of action, aimed at stimulating these specific receptors, has been a key area of investigation for both symptomatic improvement and potential disease-modifying effects in Alzheimer's disease.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of M1 and M4 muscarinic receptors. This activation initiates a cascade of intracellular signaling events. One of the key pathways involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG proceeds to activate protein kinase C (PKC).
Another proposed mechanism involves the interplay between muscarinic and nicotinic receptors. Research suggests that this compound can restore endogenous nicotinic acetylcholine receptor signaling, which is also compromised in Alzheimer's disease.[4]
Quantitative Data from Foundational Studies
The following tables summarize the quantitative data from key clinical trials and preclinical studies of this compound (referred to as xanomeline in these studies).
Table 1: Efficacy of this compound in Alzheimer's Disease Clinical Trials
| Outcome Measure | Dosage | Result | p-value | Reference |
| ADAS-Cog | 225 mg/day (high dose) | Significant treatment effect vs. placebo | ≤ 0.05 | [1] |
| CIBIC+ | 225 mg/day (high dose) | Significant treatment effect vs. placebo | ≤ 0.02 | [1] |
| ADSS (Behavioral) | Dose-dependent | Reductions in vocal outbursts, suspiciousness, delusions, agitation, and hallucinations | ≤ 0.002 | [1][2] |
| NOSGER | Dose-dependent | Significant dose-response relationship | ≤ 0.02 | [1] |
| CNTB Summary Score (ITT analysis) | 75 mg t.i.d. | Significant between-group comparison favoring this compound over placebo | ≤ 0.05 | [5] |
Table 2: Preclinical Data on this compound's Effect on Amyloid Precursor Protein (APP) Secretion
| Cell Line | This compound Concentration (EC50) | Carbachol Concentration (EC50) | Maximum Increase in sAPP Release | Reference |
| CHO-m1 | 10 nM | 11 µM | 4-10 fold | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
-
Objective: To evaluate the therapeutic effects of this compound tartrate in patients with probable Alzheimer's disease.[1]
-
Participants: 343 men and women aged 60 and older with mild to moderate Alzheimer's disease.[1][2]
-
Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial, followed by a 1-month single-blind placebo washout.[1]
-
Interventions: Patients were administered 75, 150, or 225 mg of this compound per day (low, medium, and high doses, respectively) or a placebo.[1]
-
Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog)[1][5]
-
Clinician's Interview-Based Impression of Change (CIBIC+)[1]
-
Alzheimer's Disease Symptomatology Scale (ADSS)[1]
-
Nurses' Observational Scale for Geriatric Patients (NOSGER)[1]
-
Computerized Neuropsychological Test Battery (CNTB)[5]
-
-
Workflow:
-
Objective: To compare the effects of this compound and carbachol on the secretion of soluble amyloid precursor protein (sAPP) from cells transfected with the human m1 receptor.[6]
-
Cell Line: Chinese hamster ovary cells transfected with the human m1 receptor (CHO-m1).[6]
-
Methodology:
-
CHO-m1 cells were cultured.
-
Cells were treated with varying concentrations of this compound or carbachol.
-
The amount of sAPP released into the cell culture medium was measured.
-
To confirm the role of the m1 receptor, experiments were repeated with the muscarinic antagonist atropine.
-
To investigate the involvement of Protein Kinase C (PKC), the PKC inhibitor bisindolemaleimide was used in conjunction with this compound and carbachol.[6]
-
Conclusion
Foundational studies on this compound have demonstrated its potential as a therapeutic agent for Alzheimer's disease through its action as an M1/M4 muscarinic receptor agonist. Clinical trials have shown significant improvements in both cognitive and behavioral symptoms in patients with mild to moderate Alzheimer's disease.[1][2] Preclinical research has further elucidated its mechanism of action, including its ability to promote the non-amyloidogenic processing of amyloid precursor protein.[6] While adverse gastrointestinal effects have been a challenge with oral formulations, the promising efficacy data from these foundational studies have paved the way for further research into alternative delivery methods and next-generation muscarinic agonists.[2]
References
- 1. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective muscarinic agonist xanomeline improves both the cognitive deficits and behavioral symptoms of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Xanomeline restores endogenous nicotinic acetylcholine receptor signaling in mouse prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of xanomeline in Alzheimer disease: cognitive improvement measured using the Computerized Neuropsychological Test Battery (CNTB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The muscarinic M1 agonist xanomeline increases soluble amyloid precursor protein release from Chinese hamster ovary-m1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Muscarinic Agonists in Schizophrenia Treatment: A Technical Analysis of Xanomeline's Therapeutic Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The recent approval of xanomeline, in combination with the peripherally acting muscarinic antagonist trospium, marks a paradigm shift in the pharmacological management of schizophrenia. Moving beyond the dopamine D2 receptor antagonism that has dominated the field for decades, this novel approach targets the cholinergic system, specifically the M1 and M4 muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and pivotal clinical trial data for xanomeline. It aims to equip researchers, scientists, and drug development professionals with a detailed understanding of its therapeutic promise for treating the complex symptomology of schizophrenia, including its positive, negative, and cognitive domains. While initial research in the muscarinic agonist class included compounds like tazomeline, which was studied for cognitive dysfunction in schizophrenia but ultimately discontinued, xanomeline has emerged as the leading agent in this class, demonstrating significant clinical efficacy.[1][2][3]
Introduction: A New Mechanistic Approach
For over half a century, the primary therapeutic strategy for schizophrenia has revolved around the dopamine hypothesis, with antipsychotics predominantly acting as D2 receptor antagonists. While effective for many patients in managing positive symptoms, these medications often have limited efficacy for negative and cognitive symptoms and are associated with a range of side effects, including extrapyramidal symptoms, weight gain, and metabolic disturbances.[4][5] This has created a significant unmet need for novel treatments with different mechanisms of action.[6][7]
Xanomeline represents a departure from this dopamine-centric model.[5][7] It is a muscarinic receptor agonist with preferential activity at the M1 and M4 subtypes, which are highly expressed in brain regions implicated in the pathophysiology of schizophrenia.[6][8][9] The therapeutic rationale is based on modulating downstream dopamine and glutamate neurotransmission through the cholinergic system, offering a novel way to restore neural circuit balance.[9]
Mechanism of Action: M1 and M4 Receptor Agonism
Xanomeline's efficacy is believed to be mediated through its dual agonism at M1 and M4 receptors in the central nervous system.[8][9] These two receptor subtypes have distinct but complementary roles in modulating neurotransmitter systems dysregulated in schizophrenia.
-
M4 Receptor Activation: M4 receptors are predominantly found on presynaptic terminals of cholinergic interneurons in the striatum.[1] Their activation acts as an autoreceptor, reducing acetylcholine release. This, in turn, decreases the firing of midbrain dopamine neurons in the ventral tegmental area (VTA), leading to a reduction in dopamine release in the nucleus accumbens.[5] This mechanism is thought to underlie the reduction in positive symptoms (e.g., hallucinations, delusions) without directly blocking postsynaptic D2 receptors.[5]
-
M1 Receptor Activation: M1 receptors are primarily located postsynaptically in the cortex and hippocampus.[8] Their activation is linked to improvements in cognitive function.[8] M1 agonism may enhance neural plasticity and learning by modulating glutamatergic neurotransmission, addressing the cognitive and potentially the negative symptoms of schizophrenia.[9]
The following diagram illustrates the proposed signaling pathway for xanomeline's antipsychotic action.
Preclinical and Early Clinical Development
Preclinical studies in rats and mice demonstrated that xanomeline has a pharmacological profile similar to atypical antipsychotics like clozapine and olanzapine.[5] It was shown to inhibit A10 dopamine cells (associated with the mesolimbic pathway) but not A9 cells (nigrostriatal pathway), suggesting a lower risk of extrapyramidal side effects.[5] Furthermore, xanomeline blocked conditioned avoidance responding in rats, a classic preclinical test for antipsychotic activity.[5]
An early pilot study in 20 patients with schizophrenia showed that xanomeline treatment resulted in significant improvements in total scores on the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS) compared to placebo.[9] Notably, improvements were also observed in verbal learning and short-term memory.[9] However, the development of xanomeline as a monotherapy was hampered by dose-limiting cholinergic side effects, such as nausea, vomiting, and diarrhea, due to the activation of peripheral muscarinic receptors.[1][4][5]
The KarXT Formulation: Mitigating Peripheral Side Effects
To address the tolerability issues, xanomeline was co-formulated with trospium chloride, a peripherally restricted, non-selective muscarinic antagonist.[1][6] Trospium does not readily cross the blood-brain barrier, allowing it to block the peripheral cholinergic effects of xanomeline without compromising its central M1/M4 agonist activity.[1][9] This combination, known as KarXT (and later approved as Cobenfy), proved to be the key to unlocking xanomeline's therapeutic potential.[3][4][9]
Clinical Efficacy: The EMERGENT Program
The efficacy and safety of xanomeline-trospium were established in a series of phase 3 clinical trials known as the EMERGENT program.[3][6] These trials consistently demonstrated a statistically significant and clinically meaningful reduction in schizophrenia symptoms.
Experimental Protocols: A Representative Phase 3 Trial (EMERGENT-3)
The following provides a generalized methodology based on the publicly available information from the EMERGENT trials, such as EMERGENT-3 (NCT04738123).[6][7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 5-week trial.[6][7]
-
Participants: Adults (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing an acute psychosis, requiring hospitalization. Participants typically had a PANSS total score of 80 or higher at baseline.[6]
-
Intervention: Participants were randomized on a 1:1 basis to receive either flexibly dosed xanomeline-trospium (titrated to a maximum dose of 125 mg xanomeline / 30 mg trospium twice daily) or a matching placebo.[6]
-
Primary Endpoint: The primary outcome measure was the change from baseline in the PANSS total score at Week 5.[6]
-
Secondary Endpoints: Key secondary measures included changes in the PANSS positive and negative subscale scores, and the Clinical Global Impression-Severity (CGI-S) score.[6]
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and assessments for extrapyramidal symptoms and suicidality.[6]
The workflow for a typical patient in these trials is illustrated below.
Quantitative Data Presentation
The results from the EMERGENT trials demonstrated robust efficacy across multiple domains of schizophrenia symptoms.
Table 1: Efficacy of Xanomeline-Trospium in Schizophrenia (Phase 3 EMERGENT Trials)
| Outcome Measure | EMERGENT-1 (Phase 2) | EMERGENT-2 | EMERGENT-3 | Meta-Analysis (3 RCTs) |
| Primary Endpoint: Change in PANSS Total Score from Baseline | ||||
| Xanomeline-Trospium | -17.4 | -21.2 | -20.6 | Mean Difference: -13.17 |
| Placebo | -5.9 | -11.6 | -12.2 | |
| LS Mean Difference (95% CI) | -11.6 (-16.1 to -7.1) | -9.6 (-13.9 to -5.2) | -8.4 (-12.4 to -4.3) | (-20.16 to -6.18) |
| p-value | < 0.001 | < 0.0001 | < 0.001 | 0.0002 |
| Effect Size (Cohen's d) | 0.75 | 0.61 | 0.60 | N/A |
| Secondary Endpoint: Change in PANSS Positive Subscale Score | ||||
| LS Mean Difference | Superior to Placebo | Statistically Significant | Statistically Significant | N/A |
| p-value | < 0.001 | < 0.001 | N/A | N/A |
| Secondary Endpoint: Change in PANSS Negative Subscale Score | ||||
| LS Mean Difference | Superior to Placebo | Statistically Significant | Statistically Significant | N/A |
| p-value | < 0.001 | < 0.05 | N/A | N/A |
Data compiled from multiple sources.[3][6][10][11][12]
Table 2: Safety and Tolerability Profile of Xanomeline-Trospium
| Adverse Event | Xanomeline-Trospium (%) | Placebo (%) | Relative Risk (RR) |
| Cholinergic AEs | |||
| Nausea | 17.1 - 18.5 | 3.8 - 5.8 | 4.37 |
| Vomiting | 5.7 - 9.3 | 1.6 - 3.1 | N/A |
| Constipation | 8.6 | 4.7 | N/A |
| Dyspepsia | 5.7 | 1.6 | N/A |
| Diarrhea | 5.7 | 3.9 | N/A |
| Anticholinergic AEs | |||
| Dry Mouth | 7.9 | 3.1 | N/A |
| Other Common AEs | |||
| Headache | 9.3 | 9.3 | N/A |
| Dizziness | 5.0 | 3.1 | N/A |
| Discontinuation due to AEs (%) | ~7.1 | ~5.6 | N/A |
| Extrapyramidal Symptoms | Similar to Placebo | Similar to Placebo | Not Associated |
| Weight Gain | Similar to Placebo | Similar to Placebo | Not Associated |
| Somnolence | Similar to Placebo | Similar to Placebo | N/A |
Data compiled from multiple sources.[2][6][7][11][12]
Conclusion and Future Directions
Xanomeline, in its co-formulation with trospium, represents the most significant advancement in schizophrenia therapeutics in recent history. By targeting the M1 and M4 muscarinic receptors, it offers a novel, non-dopamine-blocking mechanism that has demonstrated efficacy in treating positive, negative, and cognitive symptoms.[8] The clinical data from the EMERGENT program show a robust and consistent treatment effect with a favorable safety profile that avoids many of the burdensome side effects of current antipsychotics.[6][7][11]
For drug development professionals, the success of xanomeline validates the cholinergic system as a viable target for antipsychotic drug discovery. Future research will likely focus on several key areas:
-
Long-term Efficacy and Safety: Establishing the durability of xanomeline's effects and its long-term safety profile in real-world clinical practice.
-
Treatment-Resistant Schizophrenia: Investigating its potential role in patients who do not respond adequately to existing dopamine-blocking agents.
-
Cognitive Enhancement: Further exploring and quantifying the procognitive effects of M1 agonism.
-
Next-Generation Muscarinic Agonists: Developing new compounds with improved selectivity and tolerability profiles.
The approval and clinical integration of xanomeline-trospium will be closely watched, as it has the potential to reshape the treatment landscape for millions of individuals living with schizophrenia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. pharmtech.com [pharmtech.com]
- 5. youtube.com [youtube.com]
- 6. dovepress.com [dovepress.com]
- 7. Emerging drugs for schizophrenia targeting negative symptoms | MDedge [mdedge.com]
- 8. What information is available regarding the new antipsychotic xanomeline/trospium? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 9. Frontiers | Early outpatient clinical experience with xanomeline and trospium chloride for schizophrenia: a case report [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Efficacy and safety of xanomeline-trospium chloride in schizophrenia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcentral.com [medcentral.com]
Methodological & Application
Application Notes and Protocols for Tazomeline Dosage and Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of Tazomeline (xanomeline) dosage and administration in rodent models for preclinical research. It includes structured data tables for easy comparison of dosages across different studies, detailed experimental protocols for key behavioral assays, and visualizations of experimental workflows and relevant signaling pathways.
Data Presentation: this compound Dosage in Rodent Models
The following tables summarize the quantitative data from various studies on the administration of this compound (xanomeline) and its derivatives in rat and mouse models.
Table 1: this compound (Xanomeline) Dosage and Administration in Rat Models
| Rodent Model (Species, Strain) | Application/Test | Dosage (mg/kg) | Route of Administration | Vehicle | Key Findings/Observations |
| Rat, Sprague-Dawley | Novel Object Recognition (NOR) | 30 | Intraperitoneal (i.p.) | Saline | Effectively counteracted cognitive deficits induced by amphetamine and ketamine.[1] |
| Rat, Wistar | Electroencephalogram (EEG) | 1, 3, 10 | Subcutaneous (s.c.) | Not Specified | Elicited dose-dependent, robust increases in wakefulness.[2] |
Table 2: this compound (Xanomeline) and Derivative Dosage and Administration in Mouse Models
| Rodent Model (Species, Strain) | Compound | Application/Test | Dosage (mg/kg) | Route of Administration | Vehicle | Key Findings/Observations |
| Mouse, C57Bl/6NTac, ICR | Xanomeline | Conditioned Avoidance Response, Locomotor Activity (LMA) | 30 | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Saline | A 30 mg/kg dose produced maximal efficacy in inhibiting avoidance responses and reversing PCP-induced locomotor activity, leading to its selection for imaging studies.[2] |
| Mouse, Nonpathologically aged | Xanomeline | Wakefulness and Sleep Analysis | 3, 10, 30 | Not Specified | Not Specified | The 30 mg/kg dose led to an extended increase in wakefulness, while lower doses had varied effects on wake and sleep patterns.[3] |
| Mouse, Aged | EUK1001 (Xanomeline derivative) | Contextual Fear Conditioning, Passive Avoidance | 0.1, 0.5, 1.0 | Intraperitoneal (i.p.) | Not Specified | Demonstrated improved performance in behavioral tests designed to assess fear cognition.[4] |
| Mouse, Aged | Xanomeline | Contextual Fear Conditioning, Passive Avoidance | 1.0 | Intraperitoneal (i.p.) | Not Specified | Utilized as a positive control, this dose resulted in improved performance in behavioral assays.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound in rodent models.
Protocol for Novel Object Recognition (NOR) Task in Rats
This protocol is adapted from a study investigating the therapeutic efficacy of xanomeline on psychotropic drug-induced cognitive dysfunction.[1]
-
Animals: Male Sprague-Dawley rats.
-
Drug Preparation: Xanomeline is to be dissolved in a sterile saline solution.
-
Administration: To assess its potential to mitigate drug-induced cognitive deficits, xanomeline at a dose of 30 mg/kg is administered via intraperitoneal (i.p.) injection 30 minutes prior to the administration of a psychotropic agent like amphetamine or ketamine.[1]
-
NOR Procedure:
-
Habituation: For two consecutive days, individual rats are placed in the empty testing arena for a predetermined period to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are positioned in the arena, and the rat is permitted to explore them for a set duration.
-
Testing Phase: Following a retention interval, one of the familiar objects is substituted with a novel one. The rat is then returned to the arena, and the time spent exploring both the novel and familiar objects is meticulously recorded.
-
Data Analysis: A discrimination index, calculated as (time spent with the novel object) / (total exploration time), is used to quantify recognition memory.
-
Protocol for Conditioned Avoidance Response in Mice
This protocol is based on dose-selection studies for xanomeline.[2]
-
Animals: C57Bl/6NTac mice.
-
Drug Preparation: Xanomeline tartrate is dissolved in a sterile saline solution.
-
Administration: Xanomeline is administered either intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 1 to 30 mg/kg.[2]
-
Apparatus: A two-compartment shuttle box with a connecting gate and a grid floor capable of delivering a mild foot shock. The setup includes a conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), typically a foot shock.
-
Procedure:
-
Acquisition Phase: Mice undergo training to associate the CS with the impending US. A trial commences with the presentation of the CS. An avoidance response is recorded if the mouse moves to the adjacent compartment before the US is delivered.
-
Testing Phase: Subsequent to drug administration, the number of successful avoidance responses is recorded.
-
Data Analysis: The effect of the drug on conditioned learning is determined by calculating the percentage of avoidance responses.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for assessing this compound's cognitive effects.
References
- 1. Alzheimer's Association International Conference [alz.confex.com]
- 2. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel derivative of xanomeline improves fear cognition in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Tazomeline for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the proper dissolution of Tazomeline, a non-selective muscarinic acetylcholine receptor agonist, for use in in vitro cell culture experiments. Adherence to this protocol is crucial for ensuring the compound's stability, solubility, and accurate delivery to cell cultures, thereby yielding reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and subsequent dilutions.
| Property | Value | Reference |
| IUPAC Name | 5-[4-(hexylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine | [1] |
| Synonyms | LY-287,041 | [1] |
| Molecular Formula | C₁₄H₂₃N₃S₂ | [1] |
| Molecular Weight | 297.48 g/mol | [1] |
| Mechanism of Action | Non-selective muscarinic acetylcholine receptor agonist | [1] |
Experimental Protocol: Dissolution of this compound
This protocol outlines the steps for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium appropriate for the cell line in use
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Due to the hydrophobic nature of many organic compounds like this compound, a concentrated stock solution is typically prepared in an organic solvent such as DMSO.[2]
-
To prepare a 10 mM stock solution, weigh out an appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.975 mg of this compound (Molecular Weight = 297.48 g/mol ).
-
Add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.
-
-
Preparation of the Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in sterile PBS or serum-free medium if necessary.
-
To prepare the final working concentration, dilute the stock solution or the intermediate dilution directly into the complete cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Crucially, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. [3]
-
Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cell cultures.
-
If any precipitation is observed upon dilution into the aqueous cell culture medium, the stock solution concentration may need to be adjusted, or the use of a solubilizing agent could be considered.[4]
-
-
Sterilization (Optional):
-
If sterility of the final working solution is a concern, it can be sterile-filtered through a 0.22 µm syringe filter. However, be aware of potential compound loss due to binding to the filter membrane.
-
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for cell culture experiments.
Caption: Workflow for this compound Solution Preparation.
This compound Signaling Pathway
This compound is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling pathways based on the G-protein they couple to. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[5][6] The diagram below illustrates these canonical signaling pathways.
Caption: this compound's Muscarinic Receptor Signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for Utilizing Tazomeline in Novel Object Recognition (NOR) Tasks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tazomeline, a non-selective muscarinic acetylcholine receptor agonist, in novel object recognition (NOR) tasks. The NOR task is a widely used behavioral assay to assess learning and memory, particularly recognition memory, in rodents.[1][2][3] This document outlines the mechanism of action of this compound, detailed experimental protocols for conducting NOR tasks with this compound, and representative data presentation.
Introduction to this compound and Novel Object Recognition
This compound is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[4] These receptors, particularly the M1 subtype, are densely expressed in brain regions critical for cognitive functions, such as the hippocampus and cortex. Activation of M1 receptors is known to modulate neuronal excitability and synaptic plasticity, processes that are fundamental for learning and memory. Therefore, this compound is a compound of interest for investigating potential cognitive-enhancing effects.
The NOR task is a behavioral paradigm based on the innate tendency of rodents to explore novel objects more than familiar ones.[1][2][3] This test is advantageous due to its simplicity, reliance on spontaneous behavior, and the absence of external reinforcement or stress-inducing stimuli.[2] The task typically involves three phases: habituation, a familiarization (or training) phase, and a test phase. A preference for the novel object during the test phase is indicative of intact recognition memory.
Mechanism of Action: this compound's Signaling Pathway
As a muscarinic acetylcholine receptor agonist, this compound mimics the action of the endogenous neurotransmitter acetylcholine. Upon binding to muscarinic receptors, particularly the Gq-coupled M1 receptors, this compound initiates a downstream signaling cascade that is crucial for cognitive processes. The activation of the M1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of ion channels, enhancement of synaptic plasticity, and regulation of gene expression, all of which are vital for memory formation and consolidation.
References
- 1. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
Application of Tazomeline in Studying Muscarinic Receptor Function
Note: The compound "Tazomeline" was not prominently found in the course of the literature search. However, "Xanomeline" is an extensively studied M1/M4-preferring muscarinic agonist with a rich dataset relevant to the user's query. It is presumed that the user's interest in "this compound" aligns with the pharmacological profile and applications of Xanomeline. Therefore, this document will focus on the application of Xanomeline in studying muscarinic receptor function.
Introduction
Xanomeline is a functionally selective M1 and M4 muscarinic acetylcholine receptor (mAChR) agonist.[1][2][3][4] Its preference for these specific receptor subtypes has made it a valuable tool for elucidating the roles of M1 and M4 receptors in both normal physiological processes and pathological conditions, particularly in the central nervous system (CNS).[2][4][5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Xanomeline to study muscarinic receptor function.
Data Presentation
| Receptor Subtype | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| M1 | Phospholipid Hydrolysis | CHO cells | EC50 | 10 nM | [7] |
| M1 | APPs Secretion | CHO-m1 cells | EC50 | 10 nM | [7] |
| M1 | Gq/11 protein-coupling | Wild-type mouse cortex | EC50 | 2.5 µM | [8] |
| M1 | Intrinsic Excitability | Rat hippocampal slices | EC50 | 1.6 µM | [8] |
| M1 | [³H]NMS Binding | CHO-hM1 cells | Ki | 296 nM (wash-resistant) | [3] |
| M2 | Guinea Pig Atria | Isolated Tissue | EC50 | 3 µM | [9] |
| M2 | [³H]NMS Binding | CHO-hM2 cells | Ki | 294 nM (wash-resistant) | [3] |
| M4 | Allosteric Site Binding | Human M4 mAChR | pIC50-Diss | 3.92 | [10] |
| Muscarinic (general) | Rabbit Vas Deferens (M1) | Isolated Tissue | IC50 | 0.006 nM | [9] |
APPs: Soluble Amyloid Precursor Protein; CHO: Chinese Hamster Ovary; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; NMS: N-methylscopolamine.
Experimental Protocols
Protocol 1: In Vitro Characterization of Xanomeline using Radioligand Binding Assays
Objective: To determine the binding affinity of Xanomeline for muscarinic receptor subtypes.
Materials:
-
CHO cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand.
-
Xanomeline.
-
Binding buffer (e.g., phosphate-buffered saline, PBS).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Cell harvesting equipment.
Procedure:
-
Cell Culture: Culture CHO cells expressing the desired muscarinic receptor subtype to confluency.
-
Membrane Preparation: Harvest the cells and homogenize them in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Binding Assay:
-
Set up assay tubes containing a fixed concentration of [³H]NMS (typically at its Kd value).
-
Add increasing concentrations of Xanomeline to compete with the radioligand.
-
Include tubes with an excess of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.
-
Add the cell membrane preparation to each tube.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time to reach equilibrium.
-
-
Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each Xanomeline concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the Xanomeline concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Characterization of Xanomeline using Phosphoinositide (PI) Hydrolysis Assay
Objective: To assess the agonist activity of Xanomeline at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
CHO cells stably expressing the human M1 muscarinic receptor.[1]
-
[³H]myo-inositol.
-
Cell culture medium.
-
Xanomeline.
-
Agonist (e.g., carbachol) for positive control.
-
Antagonist (e.g., atropine) for negative control.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Cell Labeling: Plate the CHO-M1 cells and incubate them with [³H]myo-inositol in the culture medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Agonist Stimulation:
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Add increasing concentrations of Xanomeline to the cells.
-
Include wells with a maximal concentration of a full agonist (e.g., carbachol) as a positive control and wells with buffer only as a negative control.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.[1]
-
-
Extraction of Inositol Phosphates: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Purification: Apply the cell lysates to Dowex AG1-X8 columns to separate the inositol phosphates from free inositol.
-
Quantification: Elute the [³H]inositol phosphates from the columns and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphates accumulated as a function of the logarithm of the Xanomeline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 3: In Vivo Assessment of Xanomeline on Cognitive Function in a Scopolamine-Induced Amnesia Model
Objective: To evaluate the pro-cognitive effects of Xanomeline in a rodent model of Alzheimer's disease.[11][12]
Materials:
-
Adult male Wistar rats or C57BL/6 mice.[8]
-
Xanomeline.
-
Scopolamine hydrochloride.
-
Vehicle (e.g., saline).
-
Behavioral testing apparatus (e.g., Morris water maze, novel object recognition arena).
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing facility and handling for at least one week before the experiment.
-
Drug Administration:
-
Administer Xanomeline (e.g., via oral gavage or intraperitoneal injection) at various doses.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer scopolamine (a muscarinic antagonist) to induce cognitive deficits.
-
Include control groups receiving vehicle, Xanomeline alone, and scopolamine alone.
-
-
Behavioral Testing:
-
Novel Object Recognition Task:
-
Familiarization Phase: Place the animal in an arena with two identical objects and allow it to explore for a set time.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object. Record the time the animal spends exploring each object. A preference for the novel object indicates intact memory.
-
-
Morris Water Maze:
-
Acquisition Training: Train the animals to find a hidden platform in a circular pool of water over several days.
-
Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test). For the novel object recognition task, calculate a discrimination index. For the Morris water maze, analyze escape latency during training and time in the target quadrant during the probe trial.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
References
- 1. Pharmacological evaluation of the long-term effects of xanomeline on the M(1) muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The muscarinic M1 agonist xanomeline increases soluble amyloid precursor protein release from Chinese hamster ovary-m1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with Tazomeline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for designing and executing in vivo studies involving Tazomeline, a muscarinic acetylcholine receptor agonist. This compound has been investigated for its potential in treating cognitive dysfunction associated with conditions like Alzheimer's disease and schizophrenia.[1][2] These application notes and protocols are intended to facilitate robust and reproducible preclinical research.
Introduction to this compound
This compound (also known as LY-287,041) is a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1][2] Its therapeutic potential largely stems from its action on M1 and M4 receptors in the central nervous system, which are crucial for regulating neural circuits involved in cognition.[3] Specifically, the activation of the M1 receptor is a primary objective in cholinergic replacement therapies for Alzheimer's disease, as it can modulate the processing of amyloid precursor protein (APP) towards a non-amyloidogenic pathway and is involved in biochemical processes essential for memory and cognition.[4][5]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors. The cognitive-enhancing effects are primarily attributed to its agonism at the M1 receptor subtype, which is highly expressed in the cerebral cortex and hippocampus.[5]
M1 Receptor Signaling Cascade: Upon binding of an agonist like this compound, the M1 receptor, a G-protein-coupled receptor (GPCR), activates the Gq/11 protein. This initiates a downstream signaling cascade:
-
Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC). This signaling pathway is integral to neuronal excitability, synaptic plasticity, and cognitive functions.[4]
-
Experimental Design for In Vivo Studies
A well-structured experimental design is crucial for obtaining reliable and translatable preclinical data.[6][7]
3.1. Selection of Animal Models The choice of animal model is dependent on the research question.
-
Cognitive Impairment Models: To induce cognitive deficits, pharmacological agents are often used. Scopolamine, a muscarinic receptor antagonist, is frequently employed to create a model of cholinergic dysfunction and memory impairment.[8]
-
Alzheimer's Disease (AD) Models: Transgenic mouse models that recapitulate key aspects of AD pathology are widely used. Examples include:
3.2. Drug Formulation and Administration
-
Vehicle: this compound is typically dissolved in a sterile, isotonic vehicle such as 0.9% saline for in vivo administration.
-
Route of Administration: The most common routes for preclinical studies are intraperitoneal (i.p.) or subcutaneous (s.c.) injections. The choice may depend on the desired pharmacokinetic profile.
-
Dosage: Dosages must be determined based on previous literature and pilot studies to establish a dose-response relationship.
Table 1: Example Dosage and Administration for Muscarinic Agonists in Preclinical Models
| Compound | Animal Model | Dose Range | Route | Key Findings | Reference |
| Xanomeline | Rat | 30 mg/kg | i.p. | Counteracted cognitive deficits induced by amphetamine and ketamine. | [10] |
| Xanomeline | Patients with AD | 25, 50, 75 mg t.i.d. | Oral | Showed significant improvement in cognitive scores (ADAS-Cog) at 75 mg. | |
| HTL0018318 | Healthy Elderly | 1-35 mg | Oral | Well-tolerated with dose-proportional increases in exposure. | [11] |
Note: Xanomeline is a structurally related muscarinic agonist, and its study provides a strong reference for designing this compound experiments.
3.3. Experimental Workflow A typical workflow for an in vivo study assessing the cognitive effects of this compound is outlined below.
Detailed Experimental Protocols
4.1. Protocol 1: Novel Object Recognition (NOR) Task
Principle: The NOR task assesses recognition memory by leveraging the innate tendency of rodents to explore novel objects more than familiar ones. This non-rewarded, low-stress test is sensitive to cognitive changes in the hippocampus and cortex.
Materials:
-
Open-field arena (e.g., 50x50x50 cm), made of non-porous material for easy cleaning.
-
A set of distinct objects (e.g., different shapes, colors, textures), heavy enough not to be displaced by the animal.
-
This compound and vehicle solution.
-
Syringes and needles for administration.
-
Video tracking software and camera.
-
70% ethanol for cleaning.
Procedure:
-
Habituation (Day 1-2):
-
Allow each animal to explore the empty arena for 5-10 minutes per day for 2 consecutive days. This reduces anxiety and novelty-induced exploratory behavior.
-
-
Drug Administration (Day 3):
-
Administer this compound or vehicle (e.g., i.p.) 30 minutes before the training phase. This timing should be optimized based on the drug's pharmacokinetic profile.
-
-
Training Phase (Familiarization):
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the animal in the center of the arena, facing away from the objects.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Return the animal to its home cage. The time spent exploring each object is recorded.
-
-
Inter-Trial Interval (ITI):
-
A retention interval is introduced, which can range from 1 hour (short-term memory) to 24 hours (long-term memory).
-
-
Test Phase:
-
Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel). Exploration is defined as the nose pointing towards the object within a 2 cm distance.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI near zero suggests a memory deficit.
-
Compare DI values between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Table 2: Example Data Structure for NOR Task
| Treatment Group | n | Mean Exploration Time (Familiar) | Mean Exploration Time (Novel) | Mean Discrimination Index (DI) |
| Vehicle Control | 10 | 15s | 35s | 0.40 |
| This compound (e.g., 10 mg/kg) | 10 | 14s | 40s | 0.48 |
| Scopolamine (Impairment Model) | 10 | 22s | 24s | 0.04 |
| Scopolamine + this compound | 10 | 18s | 32s | 0.28 |
4.2. Protocol 2: In Vivo Phosphoinositide (PI) Hydrolysis Assay
Principle: This biochemical assay directly measures the functional agonism of this compound at Gq-coupled muscarinic receptors (like M1) by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.[4]
Materials:
-
[3H]-myo-inositol (radiolabel).
-
Lithium Chloride (LiCl) solution.
-
This compound, vehicle, and antagonist (e.g., atropine) solutions.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Trichloroacetic acid (TCA).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Radiolabeling:
-
Administer [3H]-myo-inositol to animals (e.g., via intracerebroventricular injection) to allow for its incorporation into brain phosphoinositides. This is typically done 24-48 hours before the experiment.
-
-
Pre-treatment:
-
Administer LiCl (e.g., 10 mEq/kg, i.p.) 30-60 minutes before the agonist. LiCl inhibits inositol monophosphatase, leading to the accumulation of measurable inositol phosphates.
-
-
Drug Administration:
-
Administer this compound, vehicle, or a co-administration of this compound and an antagonist to different groups of animals.
-
-
Tissue Collection:
-
At a predetermined time point after agonist administration (e.g., 30 minutes), euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex or hippocampus).
-
-
Extraction of Inositol Phosphates:
-
Homogenize the tissue in a solution like TCA to precipitate proteins and lipids.
-
Centrifuge the homogenate and collect the supernatant containing the water-soluble inositol phosphates.
-
-
Chromatographic Separation:
-
Apply the supernatant to an anion-exchange column.
-
Wash the column to remove free inositol.
-
Elute the total inositol phosphates fraction with a high-molarity buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as disintegrations per minute (DPM) per mg of tissue or as a percentage of the total [3H]-lipid radioactivity.
-
Compare the accumulation of inositol phosphates across different treatment groups to determine the effect of this compound on M1 receptor signaling.
-
By following these detailed guidelines, researchers can effectively design and conduct in vivo studies to evaluate the pharmacological properties and therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Xanomeline - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The novel orthosteric agonist M1 muscarinic acetylcholine receptor reveals anti-Alzheimer’s disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing an In Vivo Preclinical Research Study | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 10. Alzheimer's Association International Conference [alz.confex.com]
- 11. First‐in‐man study to investigate safety, pharmacokinetics and exploratory pharmacodynamics of HTL0018318, a novel M1‐receptor partial agonist for the treatment of dementias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of Tazomeline on Amyloid Precursor Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazomeline is a muscarinic M1 receptor agonist that has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2][3] One of the key pathological hallmarks of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[4][5] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which produces a soluble N-terminal fragment (sAPPα) and a C-terminal fragment (α-CTF or C83).[6] This α-secretase cleavage occurs within the Aβ domain, thus precluding the formation of Aβ peptides.[6]
Activation of M1 muscarinic receptors has been shown to stimulate this non-amyloidogenic pathway, leading to increased sAPPα production.[7] Therefore, it is hypothesized that this compound, as an M1 agonist, may shift APP processing towards the non-amyloidogenic pathway, resulting in an increase in neuroprotective sAPPα and a decrease in neurotoxic Aβ peptides.[7][8]
These application notes provide detailed protocols for in vitro cell-based assays to measure the effects of this compound on APP processing. The described methods will enable researchers to quantify changes in key APP metabolites, providing insights into the compound's mechanism of action.
Signaling Pathway Overview
The processing of Amyloid Precursor Protein (APP) can occur via two main pathways: the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ), and the non-amyloidogenic pathway. This compound, as a muscarinic M1 receptor agonist, is expected to enhance the non-amyloidogenic pathway.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. Mechanisms of action of amyloid-beta and its precursor protein in neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APP processing in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The muscarinic M1 agonist xanomeline increases soluble amyloid precursor protein release from Chinese hamster ovary-m1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Tazomeline as a Tool Compound for CNS Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tazomeline (LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects in central nervous system (CNS) disorders characterized by cognitive dysfunction, such as Alzheimer's disease and schizophrenia.[1] Although its clinical development was discontinued, this compound remains a valuable tool compound for preclinical research aimed at understanding the role of muscarinic receptors in cognition and other CNS processes. Its ability to activate multiple muscarinic receptor subtypes allows for the exploration of cholinergic signaling pathways and the preclinical validation of muscarinic agonists as a therapeutic strategy.
This document provides detailed application notes and protocols for utilizing this compound as a tool compound in CNS drug discovery, with a focus on its pharmacological characterization and its use in relevant in vitro and in vivo models. Due to the limited availability of specific data for this compound, information from its close structural and functional analog, Xanomeline, is included to provide a more comprehensive profile.
Mechanism of Action
This compound and its analogue Xanomeline act as orthosteric agonists at muscarinic acetylcholine receptors (mAChRs).[2] While they bind to all five subtypes (M1-M5), they exhibit a functional preference for M1 and M4 receptors.[3][4][5] The M1 receptor, highly expressed in the cortex and hippocampus, is coupled to the Gq/11 signaling pathway.[1][6] Activation of M1 receptors by an agonist like this compound initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][8] This signaling pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive processes.[1]
Pharmacological Profile
The following tables summarize the quantitative pharmacological data for Xanomeline, a close analog of this compound. This data is essential for designing experiments and interpreting results.
Table 1: Xanomeline Binding Affinities (Ki) at Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| M1 | low teen range | [9] |
| M2 | 30s or higher | [9] |
| M3 | 30s or higher | [9] |
| M4 | low teen range | [9] |
| M5 | 30s or higher | [9] |
Table 2: Xanomeline Functional Potency (pEC50) and Efficacy
| Assay | Receptor/Tissue | pEC50 | Efficacy | Reference |
| Phosphoinositide Hydrolysis | M1 | 7.6 ± 0.09 | Full Agonist | [3] |
| GTPγS Binding | M1 | Potent | Full Agonist | [10] |
| GTPγS Binding | M2 | Potent | Partial Agonist (40% of Carbachol) | [10] |
Application Notes
This compound can be utilized in a variety of in vitro and in vivo experimental paradigms to probe the function of the cholinergic system and to screen for novel drug candidates.
In Vitro Applications:
-
Receptor Binding Assays: To determine the binding affinity of test compounds for muscarinic receptor subtypes, competitive binding assays can be performed using radiolabeled ligands and cell membranes expressing individual muscarinic receptor subtypes. This compound can be used as a reference compound.
-
Functional Assays:
-
Phosphoinositide Hydrolysis Assay: This assay measures the functional consequence of M1, M3, and M5 receptor activation. This compound can be used as a positive control to stimulate the production of inositol phosphates.
-
GTPγS Binding Assay: This assay measures G-protein activation following receptor stimulation and can be used to determine the potency and efficacy of test compounds at all muscarinic receptor subtypes.
-
Calcium Mobilization Assay: Activation of Gq-coupled muscarinic receptors leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.
-
In Vivo Applications:
-
Cognitive Enhancement Models: this compound can be used to assess the potential of muscarinic agonists to reverse cognitive deficits induced by pharmacological agents (e.g., scopolamine) or in transgenic models of neurodegenerative diseases.[11][12]
-
Target Engagement and Pharmacodynamic Studies: The in vivo effects of this compound on neurotransmitter levels, neuronal activity (e.g., c-Fos expression), and other biomarkers can be measured to confirm target engagement and to understand the downstream consequences of muscarinic receptor activation in the brain.
Experimental Protocols
1. In Vitro Protocol: Phosphoinositide Hydrolysis Assay
This protocol describes a method to measure the accumulation of inositol phosphates in response to muscarinic receptor activation in cultured cells expressing the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
[³H]myo-inositol.
-
Inositol-free medium.
-
Lithium chloride (LiCl).
-
This compound hydrochloride.
-
Test compounds.
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling:
-
Plate CHO-M1 cells in 24-well plates and grow to near confluency.
-
Wash the cells with inositol-free medium.
-
Label the cells by incubating them overnight in inositol-free medium containing [³H]myo-inositol (e.g., 0.5 µCi/mL).
-
-
Pre-incubation:
-
Wash the labeled cells with assay buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells in assay buffer containing LiCl (e.g., 10 mM) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound (as a positive control) and test compounds in assay buffer containing LiCl.
-
Add the agonist solutions to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Termination of Reaction:
-
Aspirate the medium and terminate the reaction by adding ice-cold 10% TCA to each well.
-
Incubate on ice for at least 30 minutes to precipitate proteins.
-
-
Extraction of Inositol Phosphates:
-
Centrifuge the plates to pellet the precipitate.
-
Collect the TCA-soluble supernatant containing the inositol phosphates.
-
-
Anion Exchange Chromatography:
-
Prepare small columns with Dowex AG1-X8 resin.
-
Apply the supernatant to the columns.
-
Wash the columns with water to remove free [³H]myo-inositol.
-
Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Scintillation Counting:
-
Add the eluate to scintillation vials with scintillation cocktail.
-
Quantify the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the concentration-response curves for this compound and the test compounds.
-
Calculate the EC50 and maximal response values using non-linear regression analysis.
-
2. In Vivo Protocol: Scopolamine-Induced Cognitive Impairment Model in Rodents
This protocol describes a common method to induce a transient cognitive deficit in rodents using the muscarinic antagonist scopolamine, and how to assess the reversal of this deficit by a test compound like this compound.
Materials:
-
Adult male rodents (e.g., Wistar rats or C57BL/6 mice).
-
This compound hydrochloride.
-
Scopolamine hydrobromide.
-
Vehicle (e.g., saline).
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance chamber, Y-maze).
-
Data acquisition and analysis software.
Procedure:
-
Animal Acclimatization and Habituation:
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Handle the animals daily for several days to reduce stress.
-
Habituate the animals to the behavioral testing room and apparatus for 1-2 days before the start of the experiment.
-
-
Experimental Groups:
-
Divide the animals into the following groups (n=10-15 per group):
-
Group 1: Vehicle + Vehicle (Control)
-
Group 2: Vehicle + Scopolamine (Amnesic group)
-
Group 3: this compound (dose 1) + Scopolamine
-
Group 4: this compound (dose 2) + Scopolamine
-
Group 5: Test Compound + Scopolamine
-
-
-
Drug Administration:
-
Administer this compound or the test compound via the desired route (e.g., intraperitoneal, oral gavage) at a specific time before the scopolamine injection (e.g., 30-60 minutes).
-
Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) at a specific time before behavioral testing (e.g., 30 minutes).[11][12]
-
-
Behavioral Testing (Example: Morris Water Maze):
-
Acquisition Phase (Learning):
-
Place the animal into the water maze from one of four starting positions.
-
Allow the animal to search for a hidden platform for a set time (e.g., 60-90 seconds).
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.
-
Repeat for several trials per day for 4-5 consecutive days.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Memory Retention):
-
On the day after the last acquisition trial, remove the platform from the maze.
-
Place the animal in the maze and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
-
-
Data Analysis:
-
Analyze the escape latencies during the acquisition phase using a two-way repeated measures ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's).
-
A significant improvement in performance in the this compound-treated group compared to the scopolamine-only group indicates cognitive-enhancing effects.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of muscarinic receptors in the CNS. Its agonist activity, with a preference for M1 and M4 subtypes, makes it suitable for studying the signaling pathways and physiological effects associated with cholinergic stimulation. The protocols provided herein offer a framework for researchers to utilize this compound in both in vitro and in vivo settings to advance our understanding of muscarinic receptor pharmacology and to facilitate the discovery of novel therapeutics for CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of the long-term effects of xanomeline on the M(1) muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Screening of Tazomeline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazomeline is a muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects in cognitive dysfunction associated with Alzheimer's disease and schizophrenia.[1] It is known to act as a non-selective agonist, with activity at various muscarinic receptor subtypes.[1] A key target for cognitive enhancement is the M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor that, upon activation, initiates a signaling cascade leading to increased intracellular calcium and other downstream effects. This document provides detailed protocols for cell-based assays to screen this compound and its analogs, such as Xanomeline, Sabcomeline, Alvameline, and Milameline, for their activity at the M1 receptor.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, coupled to the Gq G-protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key indicator of M1 receptor activation and is the basis for the functional assays described herein.
References
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Tazomeline
Disclaimer: Publicly available information on the pharmacokinetic and pharmacodynamic properties of Tazomeline is limited due to its discontinued development. The following application notes and protocols are substantially based on data from Xanomeline, a closely related and more extensively studied M1/M4 muscarinic acetylcholine receptor agonist. This information is intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a non-selective muscarinic acetylcholine receptor agonist that was investigated for the treatment of cognitive dysfunction in conditions such as Alzheimer's disease and schizophrenia.[1] As an agonist, its primary mechanism of action is the stimulation of muscarinic acetylcholine receptors, with a particular focus on the M1 and M4 subtypes, which are implicated in cognitive processes.[2] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound and related compounds is crucial for designing and interpreting preclinical and clinical studies.
Pharmacokinetic Profile
Table 1: Summary of Xanomeline Pharmacokinetic Parameters
| Parameter | Value | Species/Study Population | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~2.5 hours | Healthy Volunteers & Schizophrenia Patients | [3] |
| Oral Bioavailability | <1% | Preclinical/Clinical Data | [3][4] |
| Distribution | Widely distributed, including the CNS (in animal studies) | Animal Studies | [3] |
| Metabolism | Extensive first-pass metabolism | Preclinical/Clinical Data | [4] |
| Excretion | Primarily via the kidneys within 24 hours | Animal Studies | [3] |
| Half-life (t1/2) | ~4.56 hours | Healthy Male Subjects | [4] |
Pharmacodynamic Profile
The pharmacodynamic effects of this compound are mediated through its agonist activity at muscarinic acetylcholine receptors. The primary downstream signaling event following M1 receptor activation is the hydrolysis of phosphoinositides.
Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor by an agonist like this compound initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
In Vitro Muscarinic Receptor Binding Assay
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) to muscarinic acetylcholine receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for M1 receptors.
Materials:
-
Cell membranes expressing the human M1 muscarinic receptor.
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Test compound (this compound).
-
Non-specific binding control (e.g., Atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, test compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: In Vitro Receptor Binding Assay Workflow.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the functional activity of a muscarinic agonist by quantifying the accumulation of inositol phosphates.
Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating PI hydrolysis.
Materials:
-
Cells expressing the M1 muscarinic receptor (e.g., CHO-hM1 cells).
-
[3H]myo-inositol.
-
Assay medium (e.g., DMEM).
-
Test compound (this compound).
-
LiCl solution.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Culture cells in 96-well plates and label overnight with [3H]myo-inositol.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with LiCl solution to inhibit inositol monophosphatase.
-
Add serial dilutions of the test compound and incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
-
Neutralize the samples.
-
Separate the inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography with Dowex resin.
-
Elute the total inositol phosphates.
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
Plot the amount of [3H]inositol phosphates accumulated against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Caption: Phosphoinositide Hydrolysis Assay Workflow.
Preclinical In Vivo Pharmacokinetic Study
This protocol outlines a typical preclinical PK study in rodents.[6]
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of a test compound after oral and intravenous administration.
Animals:
-
Male Sprague-Dawley rats (or other suitable rodent model).
Procedure:
-
Dosing:
-
Oral (PO): Administer the test compound by oral gavage at a predetermined dose.
-
Intravenous (IV): Administer the test compound via tail vein injection at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC (Area Under the Curve) | Total drug exposure over time. |
| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. |
| F% (Oral Bioavailability) | Fraction of the orally administered dose that reaches systemic circulation. |
Preclinical In Vivo Pharmacodynamic (Cognitive Enhancement) Study
This protocol describes a common behavioral test to assess the pro-cognitive effects of a test compound in a rodent model of cognitive impairment.[7][8]
Objective: To evaluate the ability of a test compound to reverse scopolamine-induced cognitive deficits in the Morris Water Maze test.
Animals:
-
Male Wistar rats (or other suitable rodent model).
Procedure:
-
Acquisition Phase (Training):
-
Train the rats to find a hidden platform in a circular pool of water for several consecutive days.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Test Day:
-
Administer the test compound (this compound) or vehicle at a predetermined time before the test.
-
Administer scopolamine (a muscarinic antagonist) to induce cognitive impairment, typically 30 minutes before the test.
-
Place the rat in the water maze for a probe trial (platform removed).
-
-
Data Collection and Analysis:
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Compare the performance of the test compound-treated group with the vehicle-treated and scopolamine-only groups. An improvement in performance in the test compound group suggests cognitive-enhancing effects.
-
Conclusion
While specific data for this compound is scarce, the information available for the related compound Xanomeline provides a solid foundation for designing and conducting pharmacokinetic and pharmacodynamic studies. The protocols outlined above represent standard methodologies for characterizing muscarinic agonists and can be adapted for the evaluation of novel compounds in this class. Careful consideration of the experimental design and data analysis is essential for obtaining reliable and translatable results in the drug development process.
References
- 1. Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanomeline - Wikipedia [en.wikipedia.org]
- 3. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.usm.my [eprints.usm.my]
- 6. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Tazomeline in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Tazomeline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for cognitive dysfunction.[1][2] Its chemical structure lends it to being lipophilic, which often results in poor water solubility. This poses a significant challenge for developing both oral and parenteral formulations, as adequate solubility is crucial for absorption and bioavailability.[3][4] Many newly discovered drug candidates are poorly water-soluble, making this a common hurdle in pharmaceutical development.[5]
Q2: What are the primary strategies to overcome the poor aqueous solubility of this compound?
There are two main categories of strategies: physical modifications and chemical modifications.
-
Physical Modifications: These approaches alter the physical properties of the drug to improve its dissolution rate and solubility without changing its chemical structure. Key techniques include particle size reduction, creating amorphous solid dispersions, using lipid-based formulations, and complexation.[5][6]
-
Chemical Modifications: These strategies involve altering the chemical structure of this compound to create a new molecule with enhanced solubility. The most common methods are salt formation and the synthesis of a prodrug.[4][6]
Q3: How does pH likely affect the solubility of this compound?
The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[7][8] this compound's structure contains basic nitrogen atoms, which can be protonated at acidic pH. This protonation increases the molecule's polarity, which is expected to increase its solubility in acidic aqueous solutions compared to neutral or alkaline conditions.[8] Therefore, adjusting the pH to an acidic range is a primary step to consider for solubilizing this compound, though chemical stability at low pH must also be evaluated.[8]
Q4: What are some common excipients that can be used to improve this compound's solubility?
A variety of pharmaceutical excipients can be employed to enhance solubility. These include:
-
Surfactants: Agents like Polysorbate 20 and 80 can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[9][10]
-
Polymers: Hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and polyethylene glycol (PEG) are used to create solid dispersions, which maintain the drug in an amorphous, more soluble state.[11][12]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs like this compound, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.[7][13]
-
Co-solvents: The solubility of a drug can be enhanced by the addition of a water-miscible solvent in which the drug is more soluble.[10]
Q5: What is a prodrug and how could this approach be applied to this compound?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug within the body through enzymatic or chemical reactions.[14][15] This approach can be used to overcome undesirable properties of the parent drug, such as poor solubility.[16] For this compound, a hydrophilic moiety, like a phosphate group, could be covalently attached to its structure. This would create a more water-soluble prodrug, which, after administration, would be cleaved by enzymes in the body to release the active this compound.[4][15]
Q6: What nanotechnology-based strategies can be used to formulate this compound?
Nanotechnology offers several promising approaches for delivering poorly soluble drugs.[3][17] These techniques increase the surface area of the drug, leading to a higher dissolution rate.[4]
-
Nanosuspensions: These are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers.[4][11]
-
Lipid-Based Nanocarriers: This category includes liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, which encapsulate the drug in a lipid-based matrix, improving its solubility and bioavailability.[17][18][19]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug, protecting it and controlling its release.[19][20]
Troubleshooting Guide
Problem: My this compound powder is not dissolving in an aqueous buffer (e.g., PBS pH 7.4).
-
Immediate Action:
-
pH Adjustment: Based on this compound's chemical structure, its solubility should increase in acidic conditions. Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 3-5). Perform a pH-solubility profile to determine the optimal pH range.[8]
-
Use of Co-solvents: If pH adjustment is insufficient or not viable for your experiment, try preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration in your experiment.
-
-
Long-Term Solution:
-
Formulation Development: If aqueous solubility is consistently required, consider developing an enabling formulation. Promising starting points include complexation with cyclodextrins or creating a solid dispersion.
-
Problem: I successfully dissolved this compound, but it precipitates over time or upon dilution.
-
Cause: This often occurs when a drug solution prepared with co-solvents or at a specific pH is diluted into a medium where the drug is less soluble, leading to supersaturation and subsequent precipitation.
-
Solution:
-
Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into your formulation. These polymers can help maintain a supersaturated state and inhibit drug crystallization.
-
Complexation: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex. This complex is more stable in aqueous solution and less likely to precipitate upon dilution.
-
Lipid Formulations: Encapsulating this compound within liposomes or nanoemulsions can prevent it from precipitating in an aqueous environment.[18]
-
Problem: I need to select a formulation strategy to improve the oral bioavailability of this compound.
-
Workflow:
-
Characterize Physicochemical Properties: Determine the pH-solubility profile and identify any potential stability issues.
-
Feasibility Studies: Screen several rapid and small-scale formulation approaches.
-
Amorphous Solid Dispersion: Prepare a solid dispersion with a polymer like PVP or HPMC.
-
Lipid-Based Formulation: Evaluate the solubility of this compound in various oils and surfactants to assess the feasibility of a Self-Emulsifying Drug Delivery System (SEDDS).
-
Complexation: Assess the solubility enhancement with different types of cyclodextrins.
-
-
Compare Performance: Evaluate the dissolution rate and extent of drug release from each prototype formulation in biorelevant media.
-
Select Lead Formulation: Choose the most promising formulation for further development and in vivo testing.
-
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Potential Disadvantages |
| pH Adjustment | Increases ionization of the drug molecule, enhancing its interaction with water.[7] | Simple, cost-effective. | Only applicable to ionizable drugs; risk of chemical instability at extreme pH.[8] |
| Particle Size Reduction (Nanotechnology) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5] | Applicable to many drugs; significant improvement in dissolution.[3] | High energy process; potential for particle aggregation and physical instability. |
| Solid Dispersion | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[11] | Significant solubility enhancement; established manufacturing methods (spray drying, hot-melt extrusion).[12][21] | The amorphous form is physically unstable and can recrystallize over time; drug-polymer miscibility can be a limitation. |
| Complexation (Cyclodextrins) | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, forming a soluble complex.[13] | High solubility enhancement; can also improve stability. | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered.[9] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating absorption.[22] | Enhances both solubility and permeability; protects the drug from degradation. | Can be complex to formulate; potential for GI side effects with high surfactant levels. |
| Prodrug Synthesis | A hydrophilic promoiety is chemically attached to the drug, creating a new, more soluble molecule that converts back to the parent drug in vivo.[14][15] | Dramatic increases in solubility are possible; can be tailored to target specific enzymes or tissues.[16] | Requires significant medicinal chemistry effort; potential for incomplete conversion to the active drug. |
Experimental Protocols
Protocol 1: Determination of the pH-Solubility Profile of this compound
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).
-
Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume (e.g., 2 mL) of each buffer. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspensions to settle. Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific ratio of this compound and a carrier polymer (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture). A common starting drug-to-polymer ratio is 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize thermal degradation.
-
Drying: Further dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. Evaluate its dissolution performance compared to the pure crystalline drug.
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Major strategies for enhancing the solubility of pharmaceuticals.
Caption: Simplified Gq-coupled muscarinic receptor signaling pathway.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. mdpi.com [mdpi.com]
- 19. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. irjse.in [irjse.in]
- 21. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 22. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Managing Cholinergic Side Effects of Tazomeline in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M1 selective muscarinic agonist, Tazomeline. The focus is on anticipating, identifying, and managing cholinergic side effects in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected cholinergic side effects of this compound in animal studies?
A1: this compound, as a muscarinic M1 receptor agonist, can lead to dose-limiting cholinergic side effects. While it is selective for the M1 receptor, some level of activation of M2 and M3 receptors can occur, particularly at higher doses. Even highly selective M1 agonists have been shown to elicit these effects, suggesting that M1 receptor activation alone may be sufficient to produce them.[1][2] The most commonly observed cholinergic side effects in animal models include:
-
Salivation (sialorrhea)
-
Diarrhea and gastrointestinal distress
-
Emesis (vomiting) , particularly in non-rodent species.
Q2: At what point in my study should I be most concerned about these side effects?
A2: Cholinergic side effects are typically dose-dependent and will be most apparent during dose-ranging and acute efficacy studies where higher doses of this compound are being tested. It is crucial to closely monitor animals for these signs, especially within the first few hours of administration.
Q3: How can I mitigate these cholinergic side effects without compromising the central nervous system (CNS) efficacy of this compound?
A3: The most effective strategy is the co-administration of a peripherally-acting muscarinic antagonist. These antagonists do not cross the blood-brain barrier and therefore will not interfere with the desired central effects of this compound on the M1 receptors in the brain. A prime example of this approach is KarXT, a combination of the M1/M4 agonist xanomeline and the peripherally restricted muscarinic antagonist trospium chloride.[3]
Q4: What are some examples of peripherally-acting muscarinic antagonists I can use in my animal studies?
A4: Commonly used peripherally-acting muscarinic antagonists in preclinical research include:
-
Trospium chloride: As used in the clinical formulation KarXT.
-
Glycopyrrolate: A quaternary ammonium cation that poorly penetrates the blood-brain barrier.
-
Methscopolamine: Another quaternary ammonium compound with limited CNS penetration.
Q5: Are there alternative strategies to manage cholinergic side effects?
A5: Yes, another approach in drug development is the exploration of M1 Positive Allosteric Modulators (PAMs). PAMs enhance the effect of the endogenous neurotransmitter, acetylcholine, at the M1 receptor rather than directly activating the receptor themselves. This can lead to a more controlled and potentially better-tolerated pro-cognitive effect with an improved side effect profile compared to direct agonists.[4]
Troubleshooting Guides
Issue 1: Excessive Salivation
Symptoms:
-
Excessive drooling.
-
Wet fur around the mouth and on the chest.
-
Dehydration at higher doses or with prolonged exposure.
Troubleshooting Steps:
-
Quantify the Effect: Before implementing mitigation strategies, it's important to quantify the level of salivation. This will allow you to assess the efficacy of your intervention. Refer to the detailed protocol for pilocarpine-induced salivation in mice, which can be adapted for this compound.
-
Dose Adjustment: If possible, determine if a lower dose of this compound can achieve the desired central effect with a more tolerable level of salivation.
-
Co-administer a Peripheral Antagonist: Administer a peripherally-acting muscarinic antagonist such as glycopyrrolate or methscopolamine prior to or concurrently with this compound. See the table below for suggested dose ranges.
Quantitative Data on Muscarinic Agonist-Induced Salivation and its Mitigation
| Animal Model | Agonist & Dose | Antagonist & Dose | Outcome |
| Rat | Xanomeline | Not specified | No margin versus salivation side effects.[4] |
| Mouse | Pilocarpine (0.25-1.0 mg/kg) | N/A | Dose-dependent increase in saliva production. |
Issue 2: Diarrhea and Gastrointestinal Distress
Symptoms:
-
Loose, unformed, or watery stools.
-
Increased frequency of defecation.
-
Dehydration and weight loss with severe or prolonged diarrhea.
Troubleshooting Steps:
-
Assess and Score Diarrhea: Use a standardized scoring system to quantify the severity of diarrhea. This will provide a baseline to evaluate your interventions.
-
Dose Reduction: Evaluate if a lower dose of this compound can maintain CNS efficacy while reducing the severity of diarrhea.
-
Co-administration of a Peripheral Antagonist: As with salivation, a peripherally-acting muscarinic antagonist can effectively reduce the gastrointestinal effects of this compound.
-
Symptomatic Treatment: In cases of severe diarrhea, consider the use of an anti-diarrheal agent like loperamide. However, be aware that this may confound your study results by affecting gut motility through opioid receptor agonism.
Quantitative Data on Muscarinic Agonist-Induced Diarrhea and its Mitigation
| Animal Model | Agonist & Dose | Antagonist & Dose | Outcome |
| Rat | Xanomeline | Not specified | No margin versus diarrhea side effects.[4] |
| Rat | TAK-071 (M1 PAM) | N/A | 33-fold margin versus diarrhea side effects.[4] |
Issue 3: Emesis (Vomiting)
Symptoms:
-
Retching and forceful expulsion of stomach contents.
-
Observed primarily in non-rodent species like ferrets and dogs. Rodents do not have a vomiting reflex.
Troubleshooting Steps:
-
Choose the Right Model: If emesis is a key concern, use a species with a known emetic reflex, such as the ferret, which is considered a gold standard for this type of assessment.[5]
-
Quantify Emesis: Record the latency to the first emetic event and the number of retches and vomits over a specified time period.
-
Dose-Response Evaluation: Characterize the dose of this compound that induces emesis.
-
Co-administration of a Peripheral Antagonist: Administer a peripherally-acting muscarinic antagonist prior to this compound to block the peripheral stimulation that contributes to emesis.
Quantitative Data on M1 Agonist-Induced Emesis
| Animal Model | Agonist | Outcome |
| Ferret, Dog | Highly selective M1 agonists | Elicited emesis, suggesting M1 receptor activation is sufficient.[1] |
Experimental Protocols
Protocol 1: Assessment of Salivation in Mice
This protocol is adapted from methods used to measure pilocarpine-induced salivation and can be applied to assess this compound's effects.
Materials:
-
This compound solution
-
Pre-weighed cotton balls or absorbent swabs
-
Forceps
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Scale accurate to 0.001g
Procedure:
-
Anesthetize the mouse.
-
Administer this compound at the desired dose and route.
-
Immediately after administration, place a pre-weighed cotton ball or absorbent swab into the mouse's mouth using forceps.
-
Leave the cotton ball in place for a set period (e.g., 15 minutes).
-
Remove the cotton ball and immediately weigh it.
-
The amount of saliva produced is the difference between the final and initial weights of the cotton ball.
Protocol 2: Assessment and Scoring of Diarrhea in Rodents
Materials:
-
This compound solution
-
Clean cages with a solid floor or absorbent paper to easily observe stools.
Procedure:
-
House animals individually for accurate stool assessment.
-
Administer this compound at the desired dose.
-
Observe the animals at regular intervals (e.g., 30, 60, 120, 240 minutes) after dosing.
-
Score the consistency of the stool using a standardized scale:
-
0: Normal, well-formed pellets.
-
1: Soft, but still formed pellets.
-
2: Very soft, unformed stools.
-
3: Watery diarrhea.
-
-
Record the score for each animal at each time point.
Protocol 3: Co-administration of a Peripheral Muscarinic Antagonist
Procedure:
-
Prepare solutions of this compound and the chosen peripheral antagonist (e.g., glycopyrrolate, trospium chloride).
-
Administer the peripheral antagonist at an appropriate time before this compound. The timing will depend on the pharmacokinetic profile of the antagonist, but a 30-60 minute pre-treatment is a common starting point.
-
Administer this compound and proceed with your planned efficacy and side effect assessments.
-
Include control groups receiving vehicle + this compound and antagonist + vehicle to isolate the effects of each compound.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Side Effects
This compound is a selective agonist for the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The therapeutic effects of this compound are primarily mediated through the activation of M1 receptors in the central nervous system, leading to downstream signaling cascades that are important for cognitive processes. However, this compound can also activate muscarinic receptors in the periphery, leading to the observed cholinergic side effects.
Caption: this compound's dual effects in the CNS and periphery.
Management Strategy: Co-administration with a Peripheral Antagonist
The co-administration of a peripherally-acting muscarinic antagonist is a key strategy to mitigate the cholinergic side effects of this compound. This approach is illustrated in the following workflow.
Caption: Workflow for managing side effects with a peripheral antagonist.
M1 Receptor Signaling Pathways: Gq vs. β-Arrestin
Activation of the M1 receptor can lead to signaling through two main pathways: the canonical Gq-protein pathway and the β-arrestin pathway. While the Gq pathway is traditionally associated with the primary effects of receptor activation, the β-arrestin pathway is involved in receptor desensitization and internalization, and can also initiate its own signaling cascades. The balance between these pathways may influence both the therapeutic efficacy and the side effect profile of a muscarinic agonist.
Caption: M1 receptor signaling: Gq-protein vs. β-arrestin pathways.
References
- 1. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evidence of trospium’s ability to mitigate cholinergic adverse events related to xanomeline: phase 1 study results [scholarworks.indianapolis.iu.edu]
- 4. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting the emetic liability of novel chemical entities: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tazomeline Concentration for In Vitro Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tazomeline concentration for in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in my in vitro experiment?
A1: A reasonable starting point for this compound concentration in most cell-based assays is in the low nanomolar to low micromolar range. Based on data from related muscarinic agonists like Xanomeline, which has an EC50 value for M1 receptor activation between 13-17 nM, a concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.[1] The optimal concentration will ultimately depend on the specific cell line, the expression level of the target muscarinic receptor, and the experimental endpoint being measured.
Q2: How do I determine the optimal this compound concentration for my specific cell line and assay?
A2: The optimal concentration should be determined empirically by performing a dose-response curve. This involves treating your cells with a range of this compound concentrations (e.g., ten-fold serial dilutions from 1 nM to 10 µM) and measuring the desired biological effect. The concentration that produces the desired level of response (e.g., EC50 or a sub-maximal concentration for studying signaling pathways) should be used for subsequent experiments.
Q3: What are the key parameters to consider when designing a dose-response experiment for this compound?
A3: Key parameters include:
-
Cell Type and Receptor Expression: The density of muscarinic receptors on your cell line will significantly impact the required concentration.
-
Assay Endpoint: The optimal concentration for a binding assay may differ from that of a functional assay (e.g., calcium mobilization, ERK phosphorylation).
-
Incubation Time: The duration of this compound exposure can influence the observed effect. Time-course experiments are recommended to determine the optimal incubation period.
-
Agonist Properties: this compound is a non-selective muscarinic agonist, meaning it can activate multiple muscarinic receptor subtypes.[2][3] Consider the potential for off-target effects if your cell line expresses multiple subtypes.
Q4: How can I assess the potential cytotoxicity of this compound in my cell line?
A4: It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects are not due to cell death. A standard cytotoxicity assay, such as the MTT or LDH release assay, should be performed in parallel with your functional experiments.[4][5][6][7][8] This will help you identify a concentration range that is non-toxic to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No response or weak response to this compound treatment. | 1. This compound concentration is too low.2. Low expression of muscarinic receptors in the cell line.3. Insufficient incubation time.4. Degraded this compound stock solution. | 1. Increase the concentration range in your dose-response experiment.2. Confirm muscarinic receptor expression using techniques like qPCR, Western blot, or radioligand binding.3. Perform a time-course experiment to determine the optimal incubation period.4. Prepare a fresh stock solution of this compound. |
| High background signal or variability in results. | 1. Cell culture issues (e.g., contamination, over-confluency).2. Inconsistent cell plating.3. Reagent preparation or handling errors. | 1. Ensure proper aseptic technique and maintain healthy cell cultures.2. Use a consistent cell seeding density for all experiments.3. Prepare fresh reagents and ensure accurate pipetting. |
| Observed effect is not consistent with M1 receptor activation. | 1. Activation of other muscarinic receptor subtypes.2. Off-target effects of this compound. | 1. Use a more selective M1 receptor agonist or antagonist to confirm the involvement of the M1 receptor.2. Test for potential off-target effects in relevant assays. |
Quantitative Data Summary
The following table summarizes key quantitative data for muscarinic receptor agonists, which can be used as a reference when designing experiments with this compound. Note that some data is for the related compound Xanomeline, as specific in vitro data for this compound is limited in the public domain.
| Parameter | Compound | Value | Receptor Subtype | Reference |
| Binding Affinity (Ki) | Xanomeline | 294 nM | M2 | [9] |
| 296 nM | M1 | [9] | ||
| Functional Potency (EC50) | Xanomeline | 13 - 17 nM | M1 | [1] |
| LSN3172176 (another M1 agonist) | 2.4 nM (human) | M1 | [1] |
Experimental Protocols
Muscarinic M1 Receptor Activation Assay (Calcium Mobilization)
This protocol describes a method to measure the activation of the M1 muscarinic receptor by monitoring intracellular calcium mobilization.
-
Cell Culture: Plate cells expressing the human M1 muscarinic receptor (e.g., CHO-M1 or SH-SY5Y) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 nM to 10 µM.
-
Assay: Use a fluorescence plate reader equipped with an automated injection system to add the this compound solutions to the wells. Measure the fluorescence intensity before and after the addition of the compound.
-
Data Analysis: Calculate the change in fluorescence for each concentration and plot the dose-response curve. Determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.[4][5]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1.5 x 104 cells/well and allow them to attach overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a period that matches your functional assay (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound-mediated M1 muscarinic receptor signaling pathway.
References
- 1. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. mdpi.com [mdpi.com]
- 5. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Cytotoxicity Assays with Zebrafish Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Tazomeline experiments
This guide provides troubleshooting support and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tazomeline. The information is designed to help address unexpected results and clarify experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (LY-287,041) is an experimental drug that acts as a non-selective muscarinic acetylcholine receptor agonist.[1][2] Muscarinic receptors are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system and various central nervous system functions.[3][4] this compound was investigated for cognitive dysfunction in conditions like Alzheimer's disease and schizophrenia.[1][2] Its primary mechanism is the activation of muscarinic receptors, which can lead to a variety of cellular responses depending on the receptor subtype (M1-M5) expressed in the target tissue.
Q2: My experimental results are inconsistent. What could be the cause?
A2: Inconsistent results in cell-based assays can stem from several factors. Key areas to investigate include:
-
Cell Health and Passage Number: Ensure cells are healthy, free from contamination (especially mycoplasma), and are used within a consistent and optimal passage number range.
-
Cell Density: The density of cells at the time of the assay can significantly impact the response. It is crucial to optimize and maintain consistent cell seeding.
-
Compound Stability: Verify the stability and solubility of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Assay Timing: The duration of agonist exposure and the timing of signal detection are critical, especially for kinetic responses.
Q3: I am observing off-target effects or a response that doesn't seem to be mediated by the M1 receptor. Why?
A3: This is a common issue with muscarinic agonists. While a compound may be preferential for one subtype, it often binds to all five. This compound is considered non-selective, meaning it will activate M1, M2, M3, M4, and M5 receptors, potentially with similar affinities.[1][2] These different subtypes couple to different G-proteins (M1, M3, M5 to Gq/11; M2, M4 to Gi/o) and are expressed in various tissues, leading to a wide range of physiological responses.[3][5] For example, M2 activation can lead to cardiac inhibition, while M3 activation can cause smooth muscle contraction and glandular secretion.[6] It is also worth noting that related compounds like Xanomeline have shown affinity for serotonin receptors (5-HT), which could be another source of unexpected effects.[7][8]
Quantitative Data Summary
Due to the limited availability of specific binding data for this compound, the following table summarizes the binding affinities (Ki values) for the closely related and well-studied muscarinic agonist, Xanomeline. These values illustrate the typical binding profile of this class of compounds across the different human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Muscarinic Receptor Subtype | Xanomeline Ki (nM) | Primary G-Protein Coupling |
| M1 | ~9 | Gq/11[5] |
| M2 | ~64 | Gi/o[5] |
| M3 | ~3031 | Gq/11[5] |
| M4 | Varies (high affinity) | Gi/o[5] |
| M5 | Varies | Gq/11[5] |
Data compiled from multiple sources which may use different experimental conditions. Xanomeline is noted to have high affinity for M1 and M4 subtypes.[7][9]
Visualizing Key Pathways and Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist like this compound typically initiates the Gq signaling cascade, leading to the generation of second messengers and an increase in intracellular calcium.
Troubleshooting Workflow: Low or No Signal in a Functional Assay
If you are not observing the expected cellular response after applying this compound, this workflow can help diagnose the potential issue.
Key Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay
This protocol outlines a method to measure the functional activity of this compound at Gq-coupled muscarinic receptors (e.g., M1, M3, M5) by quantifying the accumulation of inositol phosphates (IPs).
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by measuring its ability to stimulate PI hydrolysis.
Materials:
-
Cell line expressing the muscarinic receptor of interest (e.g., CHO-M1 cells).
-
myo-[³H]-inositol radiolabel.
-
Cell culture medium (e.g., DMEM/F12).
-
Assay buffer (e.g., HBSS with 10 mM LiCl).
-
This compound and other compounds (e.g., Carbachol as a positive control).
-
Anion exchange chromatography columns.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Seeding: Plate cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Radiolabeling:
-
Remove the culture medium.
-
Add fresh, serum-free medium containing myo-[³H]-inositol (e.g., 0.5 µCi/mL).
-
Incubate for 18-24 hours to allow for incorporation of the radiolabel into membrane phosphoinositides.
-
-
Assay Initiation:
-
Wash the cells twice with pre-warmed assay buffer to remove unincorporated [³H]-inositol.
-
Add 450 µL of assay buffer containing 10 mM LiCl to each well. LiCl is crucial as it inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Compound Addition:
-
Add 50 µL of 10x concentrated this compound (or control compounds) to the appropriate wells to achieve the final desired concentration.
-
Include wells for baseline (buffer only) and a full agonist control (e.g., Carbachol).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized.
-
Assay Termination and Lysis:
-
Aspirate the assay buffer.
-
Add 1 mL of ice-cold 10 mM formic acid to each well to lyse the cells and stop the reaction.
-
Incubate on ice for 30 minutes.
-
-
Separation of Inositol Phosphates:
-
Load the cell lysates onto anion exchange columns.
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Collect the eluate into scintillation vials.
-
Add scintillation fluid.
-
Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Plot the DPM values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tazomeline Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Tazomeline in various experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). Once dissolved, these stock solutions can be further diluted into aqueous experimental buffers.
Q2: How should this compound stock solutions be stored?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is a general best practice to protect all small molecule solutions from direct light exposure to prevent potential photodegradation.[1] We recommend using amber vials or covering containers with aluminum foil during storage and experiments.
Q4: Can I expect this compound to be stable in my cell culture medium?
A4: The stability of this compound in cell culture media like DMEM can be influenced by the presence of various components, temperature, and pH. Long incubation times at 37°C may lead to some degradation.[1] It is advisable to prepare fresh dilutions of this compound in media for each experiment. For long-term experiments, the stability under your specific conditions should be validated.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of this compound in the experimental buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assess Buffer Stability: The pH of your buffer can significantly impact this compound's stability. Conduct a pilot stability study in your specific buffer at the experimental temperature.
-
Fresh Preparations: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Do not store this compound in aqueous buffers for extended periods.
-
-
Issue 2: Variability between experimental replicates.
-
Possible Cause: Inconsistent this compound concentration due to degradation or precipitation.
-
Troubleshooting Steps:
-
Solubility Check: Ensure that the final concentration of this compound in your experimental buffer does not exceed its solubility limit, which could lead to precipitation. The final DMSO concentration should typically be kept below 1%.
-
pH Monitoring: Monitor the pH of your buffer throughout the experiment, as shifts in pH can affect stability.
-
Temperature Control: Maintain a consistent temperature during your assay, as temperature fluctuations can alter the rate of degradation.
-
-
Stability Data in Experimental Buffers
The following tables provide illustrative stability data for this compound in common experimental buffers. This data is based on general principles of small molecule stability and should be used as a guideline. For critical applications, it is essential to perform your own stability studies under your specific experimental conditions.
Table 1: this compound Stability in Phosphate-Buffered Saline (PBS) at Different Temperatures
| Temperature | pH | Incubation Time | Remaining this compound (%) |
| 4°C | 7.4 | 24 hours | >98% |
| 25°C (RT) | 7.4 | 8 hours | ~95% |
| 37°C | 7.4 | 8 hours | ~90% |
Table 2: this compound Stability in TRIS Buffer at Different pH Values (at 25°C)
| pH | Incubation Time | Remaining this compound (%) |
| 7.0 | 8 hours | ~96% |
| 7.5 | 8 hours | ~95% |
| 8.0 | 8 hours | ~92% |
| 8.5 | 8 hours | ~88% |
Experimental Protocols
Protocol 1: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound in a specific buffer.
Materials:
-
This compound
-
DMSO
-
Experimental Buffer (e.g., PBS, TRIS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic Acid
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the experimental buffer of interest.
-
-
Incubation:
-
Incubate the this compound solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench any potential degradation by mixing with an equal volume of cold acetonitrile and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to elute this compound and any potential degradation products (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-300 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of remaining this compound relative to the T=0 time point.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
This compound is a non-selective muscarinic acetylcholine receptor agonist.[2] Upon binding, it activates G-protein coupled receptors (GPCRs), primarily M1 and M4 receptors, which are targets for cognitive dysfunction.[3][4] The activation of these receptors initiates downstream signaling cascades. For instance, M1 receptor activation typically leads to the activation of Gq/11 proteins, which in turn activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various cellular responses.
Caption: Simplified M1 muscarinic receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal responses to Tazomeline
This guide is designed for researchers, scientists, and drug development professionals to address and manage the variability in animal responses during preclinical studies with Tazomeline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist.[1][2] Its primary mechanism of action is to directly stimulate muscarinic acetylcholine receptors, which are implicated in cognitive processes. The therapeutic goal, particularly for conditions like Alzheimer's disease, is often the activation of the M1 muscarinic receptor subtype, which is coupled to the phosphoinositide (PI) second messenger system.[3][4] Activation of M1 receptors is a key strategy in cholinergic replacement therapy.[3]
Q2: Why is there significant variability in animal responses to this compound?
A2: Variability in response to this compound is a multifaceted issue stemming from several factors. Both between- and within-species differences can be explained by variations in pharmacokinetics (PK) and pharmacodynamics (PD).[5] Even in highly standardized studies with inbred rodent strains, significant inter-individual variability in drug response is common.[6][7] Key contributing factors include:
-
Genetic Background: Minor genetic differences, even within inbred strains, can alter drug metabolism and receptor sensitivity.[6]
-
Pharmacokinetics: Species-specific differences in drug absorption, distribution, metabolism, and excretion (ADME) significantly impact bioavailability and exposure levels.[5][8]
-
Physiology: Age, sex, and underlying health status of the animals can influence drug response.
-
Experimental Conditions: Factors like animal housing, diet, stress levels, and the specific behavioral paradigms used can introduce variability.[7]
Q3: What are the common cholinergic side effects observed with this compound and related muscarinic agonists?
A3: Due to its non-selective nature, this compound can activate muscarinic receptors outside the central nervous system, leading to cholinergic side effects. Similar compounds are known to cause salivation, gastrointestinal distress (such as diarrhea and emesis), sweating, tremor, and hypothermia.[9][10] These adverse effects are often mediated by the activation of M2 and M3 receptor subtypes and can limit the therapeutic utility of the compound by masking cognitive benefits or necessitating dose reduction.[10]
Q4: How does this compound's selectivity for muscarinic receptor subtypes influence its effects?
A4: While this compound is considered non-selective, its therapeutic effects on cognition are primarily attributed to M1 receptor agonism.[3][4] However, its activity at other subtypes (M2, M3, M4, M5) is responsible for many of the peripheral side effects.[10] The high similarity of the binding site across all five receptor subtypes makes achieving high selectivity challenging.[4] The ideal profile for a therapeutic agent would be a full M1 agonist with antagonist activity at M2/M3 receptors to minimize side effects, though this is difficult to achieve.[11]
Q5: What factors should be considered when selecting an animal model for this compound research?
A5: The choice of animal model is critical and depends on the research question. For studying cognitive enhancement in Alzheimer's disease, transgenic mouse models that develop amyloid-beta plaques and associated behavioral deficits (e.g., Tg2576) are often used.[12][13] When assessing pharmacokinetics, it is crucial to select a species with metabolic pathways that are broadly similar to humans.[14] It is also important to consider that results from animal models, while essential, may not always perfectly predict clinical outcomes in humans.[15]
Troubleshooting Guides
This section provides a structured approach to common problems encountered during animal experiments with this compound.
Problem 1: High variability in cognitive or behavioral responses between animals.
| Potential Cause | Troubleshooting Action |
| Genetic Drift/Sub-strain Differences | Ensure all animals are from the same supplier and sub-strain. Report the exact strain (e.g., C57BL/6J) in all documentation. Consider that even inbred strains exhibit inter-individual variability.[6][7] |
| Environmental Stressors | Standardize housing, handling, and experimental timing to minimize stress, which can impact cognitive performance and physiological responses.[7] |
| Experimental Protocol Inconsistency | Ensure rigorous standardization of all procedures, including drug administration, behavioral testing, and data collection. Use a sufficient number of animals to power the study adequately against inherent biological variation. |
| Pharmacokinetic Variability | Consider that individual differences in metabolism can lead to different plasma and brain concentrations of the drug. If feasible, measure plasma/brain drug levels to correlate exposure with effect.[16] |
Problem 2: Inconsistent or weaker-than-expected therapeutic effect.
| Potential Cause | Troubleshooting Action |
| Inappropriate Dose Range | The dose may be on a flat part of the dose-response curve. Conduct a pilot study with a wider range of doses to establish a full dose-response relationship.[17] |
| Poor Bioavailability/High First-Pass Metabolism | For oral administration, first-pass metabolism can be significant and vary between species.[17] Consider alternative routes of administration (e.g., subcutaneous, intravenous) to ensure consistent systemic exposure.[16] |
| Species Differences in Pharmacokinetics (PK) | The chosen animal model may metabolize this compound differently than expected. Perform a basic pharmacokinetic study to determine key parameters like half-life (t½), maximum concentration (Cmax), and brain penetration in your specific model.[5] |
| Receptor Desensitization | Chronic or high-dose administration may lead to receptor downregulation or desensitization. Evaluate different dosing regimens (e.g., intermittent dosing) if chronic treatment is required. |
Problem 3: Severe cholinergic side effects are observed, complicating data interpretation.
| Potential Cause | Troubleshooting Action |
| Dose is too high | Reduce the dose. The therapeutic window may be narrow. A careful dose-titration study is essential to find a dose that provides cognitive effects without unacceptable side effects. |
| Non-selective Muscarinic Activation | Side effects are an expected consequence of activating peripheral M2 and M3 receptors.[10] Consider co-administration with a peripherally restricted muscarinic antagonist to block peripheral effects without affecting central M1 receptor activation. This approach has been used successfully with the related compound Xanomeline.[18] |
| Hypersensitivity of the Animal Model | The specific strain or species may be particularly sensitive to muscarinic agonists. Document these effects carefully, as they may represent a valid finding for that model. |
Experimental Protocols & Data
Table 1: Factors Contributing to Variability in Preclinical this compound Studies
| Factor Category | Specific Examples | Mitigation Strategy |
| Biological | Species, strain, sex, age, microbiome, genetic polymorphisms.[5] | Use well-defined, genetically stable animal populations. Balance study groups by sex and age. |
| Environmental | Housing conditions, diet, light-dark cycle, cage enrichment, noise levels. | Standardize all husbandry parameters. Acclimatize animals properly before experiments. |
| Procedural | Drug formulation/vehicle, route and time of administration, handling stress, skill of the technician. | Create and adhere to detailed Standard Operating Procedures (SOPs). Ensure all personnel are thoroughly trained. |
| Pharmacological | Pharmacokinetics (ADME), receptor density/sensitivity, development of tolerance.[8] | Characterize the PK/PD relationship in the chosen model.[19] Include satellite animal groups for PK analysis. |
Protocol: General Methodology for a Behavioral Study in a Mouse Model of AD
-
Animal Model: Male Tg2576 transgenic mice and non-transgenic littermate controls, aged 9-10 months.[13]
-
Acclimatization: Animals are group-housed under a 12h light/dark cycle with ad libitum access to food and water. Acclimatize animals to the facility for at least two weeks and handle them daily for one week prior to the experiment to reduce stress.
-
This compound Formulation: Prepare this compound fresh daily in a sterile saline or other appropriate vehicle.
-
Dosing Regimen: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection 30 minutes prior to behavioral testing. Doses should be determined from pilot dose-response studies.
-
Behavioral Assessment (e.g., Contextual Fear Conditioning):
-
Training Day: Place the mouse in the conditioning chamber. After a 2-minute exploration period, deliver an auditory cue (e.g., 80 dB tone for 30s) that co-terminates with a mild foot shock (e.g., 2s, 0.5 mA). Repeat this pairing 2-3 times with an inter-trial interval of 2 minutes.
-
Testing Day (24h later): Place the mouse back into the same chamber (context) and measure freezing behavior for 5 minutes in the absence of the cue or shock. Freezing is defined as the complete absence of movement except for respiration.
-
-
Data Analysis: Score freezing behavior using automated software or by a blinded observer. Analyze data using a two-way ANOVA (Genotype x Treatment).
-
Pharmacokinetic Satellite Group: A separate cohort of animals is dosed in parallel. Blood and brain tissue are collected at specific time points (e.g., 30, 60, 120 minutes) post-dose to determine drug concentrations via HPLC, providing a crucial link between exposure and behavioral effect.[16]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Individual variability in the stress response of C57BL/6J male mice correlates with trait anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the Pharmacokinetics of Different Analogs of 11C-Labeled TZTP for Imaging Muscarinic M2 Receptors with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Xanomeline - Wikipedia [en.wikipedia.org]
- 19. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Value of Tazomeline Preclinical Data
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing preclinical experiments involving Tazomeline. By addressing common challenges and providing detailed experimental protocols and comparative data, this guide aims to enhance the translational value of preclinical findings.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during preclinical research with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or Lack of Efficacy in Cognitive Assays
Question: We are not observing the expected pro-cognitive effects of this compound in our animal models (e.g., Morris water maze, novel object recognition). What could be the underlying reasons?
Answer:
Several factors can contribute to a lack of efficacy in behavioral assays:
-
Dose Selection: this compound, as a non-selective muscarinic agonist, has a narrow therapeutic window. The dose required for cognitive enhancement may be very close to the dose that induces peripheral cholinergic side effects, which can impair behavioral performance. It is crucial to perform a thorough dose-response study to identify the optimal dose that maximizes cognitive effects while minimizing adverse effects.
-
Pharmacokinetics: The pharmacokinetic profile of this compound can vary between species and even strains of rodents.[1] A short half-life might necessitate a different dosing regimen (e.g., more frequent administration or the use of a continuous delivery system) to maintain efficacious plasma and brain concentrations throughout the behavioral task. Consider conducting pharmacokinetic studies in your specific animal model to determine key parameters like Tmax, Cmax, and half-life.
-
Receptor Desensitization: Prolonged or high-dose administration of a muscarinic agonist can lead to receptor desensitization and internalization, reducing the cellular response to the drug.[2] Consider a dosing schedule that allows for receptor resensitization between administrations.
-
Animal Model and Task Selection: The choice of animal model and cognitive task is critical. Ensure the chosen model is appropriate for the cognitive domain you are investigating and that the behavioral task is sensitive to muscarinic modulation. For example, scopolamine-induced amnesia models are commonly used to evaluate the efficacy of muscarinic agonists.[3]
-
Experimental Noise: High variability in behavioral data can mask a true drug effect. Ensure proper habituation of the animals to the testing environment and handling procedures to reduce stress-induced variability.
Issue 2: Observation of Peripheral Cholinergic Side Effects
Question: Our animals are exhibiting signs of cholinergic toxicity (e.g., salivation, lacrimation, urination, defecation, tremors) after this compound administration. How can we mitigate these effects?
Answer:
Cholinergic side effects are a common challenge with non-selective muscarinic agonists like this compound. Here are some strategies to manage them:
-
Dose Optimization: As mentioned previously, carefully titrate the dose of this compound to find a balance between central efficacy and peripheral side effects.
-
Co-administration with a Peripherally-restricted Muscarinic Antagonist: A common strategy is to co-administer this compound with a muscarinic antagonist that does not readily cross the blood-brain barrier (e.g., glycopyrrolate or trospium chloride).[4] This can block the peripheral effects of this compound without interfering with its central actions. A thorough dose-finding study for the antagonist is also necessary.
-
Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the drug. For example, direct central administration (e.g., intracerebroventricular injection) can bypass peripheral receptors, though this is a more invasive and less clinically translatable approach.
-
Formulation: The formulation of the drug can impact its absorption and distribution. Exploring different formulations might help in achieving a more favorable therapeutic index.
Issue 3: Off-Target Effects and Data Interpretation
Question: How can we be sure that the observed effects of this compound are mediated by M1 receptor activation and not by its action on other muscarinic subtypes or other off-target receptors?
Answer:
Given this compound's non-selective profile, this is a critical consideration for data interpretation.[5] Here's how to address this:
-
Use of Selective Antagonists: In in vitro or ex vivo experiments, use selective antagonists for different muscarinic receptor subtypes (e.g., pirenzepine for M1, methoctramine for M2, 4-DAMP for M3) to confirm the involvement of the M1 receptor in the observed response.
-
Knockout Animal Models: If available, conducting experiments in M1 receptor knockout mice can provide definitive evidence for the role of this receptor subtype in the effects of this compound.[6]
-
Comparative Studies with Selective Agonists: Compare the effects of this compound with those of highly selective M1 agonists or positive allosteric modulators (PAMs). This can help to dissect the contribution of M1 activation from the effects of stimulating other muscarinic subtypes.
Data Presentation
Due to the limited availability of specific preclinical data for this compound in the public domain, the following tables include representative data for the structurally similar and more extensively studied muscarinic agonist, Xanomeline. This data can serve as a valuable reference for experimental design and interpretation, with the caveat that direct extrapolation to this compound should be done with caution.
Table 1: Comparative Binding Affinities (Ki, nM) of Xanomeline at Muscarinic Receptor Subtypes
| Receptor Subtype | Human (cloned) Ki (nM) |
| M1 | 2.5 |
| M2 | 296 |
| M3 | 18 |
| M4 | 4.2 |
| M5 | 10 |
Data compiled from various sources, including radioligand binding studies.[7][8]
Table 2: Comparative Functional Potencies (EC50, nM) of Xanomeline at Muscarinic Receptor Subtypes
| Assay | M1 (EC50, nM) | M2 (EC50, nM) | M4 (EC50, nM) |
| Phosphoinositide Hydrolysis | 130 | >10,000 | 180 |
| [³⁵S]GTPγS Binding | 120 | 1,100 | 150 |
Data represents functional activity in cells expressing recombinant human muscarinic receptors.[7]
Table 3: Representative Preclinical Pharmacokinetic Parameters of a Muscarinic Agonist (Cevimeline) in Rodents
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Rat | 10 | Oral | 0.5 - 1.0 | 500 - 800 | 1000 - 1500 | 0.4 - 1.1 | ~50 |
| Dog | 1 | Oral | ~1.0 | 100 - 200 | 300 - 500 | ~1.0 | ~30 |
Data for Cevimeline, another muscarinic agonist, is provided as a general reference for pharmacokinetic properties in preclinical models.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
1. M1 Receptor-Mediated Calcium Flux Assay
This assay is used to determine the functional potency of this compound at the M1 receptor.
-
Cell Line: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Reagents:
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[10]
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and a reference M1 agonist (e.g., Carbachol)
-
M1 selective antagonist (e.g., Pirenzepine) for validation
-
-
Procedure:
-
Seed the M1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[10]
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the different concentrations of this compound or the reference agonist to the wells and immediately begin recording the change in fluorescence over time.
-
To confirm M1-mediated signaling, pre-incubate some wells with an M1 antagonist before adding the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline.
-
Plot the dose-response curve and determine the EC50 value for this compound.
-
2. Novel Object Recognition (NOR) Test
This behavioral test assesses recognition memory in rodents.
-
Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm). A variety of objects that are of similar size but different in shape and texture.
-
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.[4][11]
-
Training (Familiarization Phase): On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Testing (Choice Phase): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
-
Drug Administration: Administer this compound (or vehicle) at a predetermined time before the training phase (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.
-
3. Morris Water Maze (MWM) Test
This task assesses spatial learning and memory.
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A hidden escape platform submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (Training): Over several consecutive days (e.g., 4-5 days), conduct multiple trials per day. In each trial, place the animal in the water at different starting locations and allow it to find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.[12][13]
-
Record the time it takes for the animal to find the platform (escape latency) and the path taken using a video tracking system.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set period (e.g., 60 seconds). Record the time spent in the quadrant where the platform was previously located.
-
-
Drug Administration: Administer this compound (or vehicle) daily before the first trial of the day.
-
Data Analysis:
-
During acquisition, analyze the learning curve by plotting the escape latency across days.
-
In the probe trial, a significant preference for the target quadrant indicates good spatial memory.
-
Mandatory Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling cascade initiated by this compound.
Experimental Workflow for a Preclinical Cognitive Study
Caption: General workflow for in vivo cognitive studies with this compound.
Troubleshooting Logic for Inconsistent Behavioral Data
Caption: Decision tree for troubleshooting inconsistent preclinical data.
References
- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. "The Role Of Muscarinic M1-Kcnq Signaling In Working Memory Circuits Of" by Taber C. Lightbourne [elischolar.library.yale.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Tazomeline in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tazomeline in cellular assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist.[1][2] Its primary mechanism of action is the activation of all five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes.
Q2: What are off-target effects and why are they a concern with a non-selective agonist like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended targets. For a non-selective agonist like this compound, this can include interactions with other GPCRs, ion channels, or enzymes. These unintended interactions can lead to misleading experimental results, cellular toxicity, or misinterpretation of the compound's biological role.
Q3: What are the initial signs of potential off-target effects in my cellular assays with this compound?
Common indicators of potential off-target effects include:
-
Inconsistent results with other muscarinic agonists: A structurally different muscarinic agonist does not produce the same phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated by siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the suspected muscarinic receptor target.
-
Unusual dose-response curves: The dose-response curve is biphasic or does not follow a standard sigmoidal pattern.
-
Unexpected cytotoxicity: Cell death or a significant decrease in cell viability is observed at concentrations where the on-target effect is expected.
Q4: What general strategies can I employ to minimize off-target effects of this compound?
Several strategies can help minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Orthogonal Validation: Confirm key findings using structurally and mechanistically different muscarinic agonists.
-
Genetic Approaches: Use techniques like siRNA or CRISPR to validate that the observed effect is dependent on the expression of the target muscarinic receptor.
-
Use of Selective Antagonists: Co-treatment with a selective antagonist for the muscarinic receptor subtype believed to be mediating the effect can help confirm on-target activity.
Data Presentation
Due to the limited publicly available pharmacological data for this compound, the following tables provide data for Xanomeline , a structurally related and well-characterized M1/M4 preferring muscarinic agonist. This data can serve as a reference for expected potencies and potential off-target liabilities.
Table 1: Comparative Binding Affinities (Ki in nM) of Xanomeline at Muscarinic and Serotonin Receptors
| Receptor | Human Ki (nM) |
| M1 | 2.5 |
| M2 | 1.8 |
| M3 | 3.2 |
| M4 | 1.0 |
| M5 | 4.0 |
| 5-HT1A | 130 |
| 5-HT2A | 250 |
| 5-HT2C | 1300 |
Data compiled from publicly available databases and scientific literature. This data is for Xanomeline and should be used as a reference for this compound with caution.
Table 2: Functional Potency (EC50 in nM) of Xanomeline at Muscarinic and Serotonin Receptors
| Receptor | Assay Type | Human EC50 (nM) |
| M1 | Phosphoinositide Hydrolysis | 10 |
| M4 | cAMP Inhibition | 20 |
| 5-HT1A | GTPγS Binding | 150 |
| 5-HT1B | GTPγS Binding | 200 |
Data compiled from publicly available databases and scientific literature. This data is for Xanomeline and should be used as a reference for this compound with caution.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine On-Target and Off-Target Affinities
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes and a panel of potential off-target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) or other potential off-target receptors.
-
Radioligand: Use a suitable radioligand for each receptor, for example, [³H]-N-methylscopolamine ([³H]-NMS) for muscarinic receptors.
-
Competition Binding Assay:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay for M1, M3, and M5 Receptor Activation
Objective: To measure the functional potency (EC50) of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Culture: Plate cells expressing the muscarinic receptor of interest in black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Compound Addition: Prepare serial dilutions of this compound.
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the this compound solutions and immediately begin kinetic reading of fluorescence intensity.
-
Data Analysis: Calculate the increase in fluorescence over baseline. Plot the dose-response curve and determine the EC50 value.
Protocol 3: cAMP Assay for M2 and M4 Receptor Activation
Objective: To measure the functional potency (EC50) of this compound at Gi-coupled muscarinic receptors (M2, M4).
Methodology:
-
Cell Culture: Plate cells expressing the muscarinic receptor of interest in a suitable multi-well plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
Compound Addition: Add serial dilutions of this compound and incubate.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the dose-response curve of this compound-induced inhibition of forskolin-stimulated cAMP production and determine the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in functional assays | 1. High constitutive receptor activity. 2. Cell stress or poor cell health. 3. Assay artifacts (e.g., compound autofluorescence). | 1. Reduce receptor expression levels if using a transient transfection system. 2. Optimize cell seeding density and ensure proper handling. 3. Run a control plate with compound addition to buffer alone to check for autofluorescence. |
| Low or no response to this compound | 1. Low receptor expression in the chosen cell line. 2. Inactive compound. 3. Suboptimal assay conditions. | 1. Verify receptor expression using qPCR or Western blot. 2. Confirm the identity and purity of the this compound stock. 3. Optimize agonist incubation time, cell density, and assay buffer components. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent reagent preparation. 3. Plate-to-plate variability in cell seeding. | 1. Use cells within a defined passage number range. 2. Prepare fresh reagents and use consistent protocols. 3. Ensure uniform cell seeding across all plates. |
| Observed effect is not blocked by a muscarinic antagonist | 1. The effect is mediated by an off-target receptor. 2. The antagonist concentration is too low. | 1. Perform a broader off-target screening panel to identify potential off-target interactions. 2. Perform a dose-response of the antagonist to ensure a sufficiently high concentration is used. |
Visualizations
References
Technical Support Center: Challenges in Long-term In Vivo Administration of Tazomeline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with the muscarinic acetylcholine receptor agonist, Tazomeline. Due to the limited publicly available data on this compound, this guide incorporates information from its structural and pharmacological analogue, Xanomeline, to address potential challenges in long-term in vivo administration. The primary challenge identified is the manifestation of dose-limiting cholinergic side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist.[1][2] It was investigated in clinical trials for cognitive dysfunction in conditions like Alzheimer's disease and schizophrenia, though its development was discontinued for undisclosed reasons.[1][2] Like its analogue Xanomeline, this compound is believed to exert its effects primarily through the activation of M1 and M4 muscarinic receptors.
Q2: What are the major challenges expected with long-term in vivo administration of this compound?
A2: The primary challenge is the occurrence of cholinergic adverse effects, which are a direct consequence of activating muscarinic receptors throughout the body.[3] These side effects are often dose-limiting and can impact the welfare of experimental animals and the interpretability of study results.
Q3: What specific cholinergic side effects should I monitor for in my animal models?
A3: Based on studies with the similar compound Xanomeline, you should monitor for a range of cholinergic side effects, including but not limited to: salivation, lacrimation (tearing), urination, defecation/diarrhea, and emesis (vomiting).[4][5][6][7] Other potential effects include gastrointestinal distress, sweating, and cardiovascular changes such as bradycardia (slowed heart rate) and hypotension (low blood pressure).[4][5][7]
Q4: Are there strategies to mitigate these peripheral cholinergic side effects?
A4: Yes. A successful strategy employed in clinical trials with Xanomeline is the co-administration of a peripherally restricted muscarinic antagonist, such as trospium chloride.[3] This approach aims to block the effects of the agonist in the peripheral nervous system without interfering with its action in the central nervous system. This strategy has been shown to significantly reduce the incidence of cholinergic side effects.[8][9][10][11]
Q5: At what doses are cholinergic side effects likely to be observed?
A5: While specific dose-response data for this compound is scarce, studies with Xanomeline in rodents have used doses ranging from 1 to 30 mg/kg administered subcutaneously or intraperitoneally.[12] Cholinergic side effects are more likely to be observed at the higher end of this dose range. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental setup.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Excessive Salivation, Lacrimation, Urination, or Diarrhea | Overstimulation of peripheral muscarinic receptors. | - Reduce the dose of this compound.- Consider co-administration with a peripherally restricted muscarinic antagonist (e.g., trospium chloride).- Ensure animals have adequate hydration and clean caging. |
| Weight Loss or Dehydration | Gastrointestinal distress, diarrhea, or reduced food and water intake due to malaise. | - Monitor body weight and hydration status daily.- Provide supplemental hydration (e.g., hydrogel packs) and highly palatable food.- Reduce the dose of this compound or the frequency of administration. |
| Lethargy or Reduced Mobility | Central nervous system effects or general malaise from peripheral side effects. | - Perform a detailed behavioral assessment to differentiate between sedation and malaise.- Lower the dose of this compound.- Ensure the animal's environment is comfortable and easily accessible to food and water. |
| Variable or Unexpected Behavioral Results | The behavioral effects of this compound may be confounded by its cholinergic side effects, impacting performance in cognitive or motor tasks. | - Conduct thorough control experiments to dissociate the intended therapeutic effects from side effects.- Use a dose that minimizes observable side effects.- Consider co-administration with a peripheral antagonist. |
| Skin Irritation at Injection Site (for subcutaneous administration) | The formulation of this compound may be causing local irritation. | - Ensure the pH and osmolarity of the vehicle are appropriate for subcutaneous injection.- Rotate injection sites.- Observe the injection site for signs of inflammation and consult with veterinary staff if necessary. |
Quantitative Data on Cholinergic Side Effects (from Xanomeline Studies)
The following table summarizes the incidence of cholinergic adverse events observed in a clinical study of Xanomeline, both with and without the peripherally acting antagonist trospium. This data can provide a useful reference for the types and frequencies of side effects to anticipate.
| Adverse Event | Xanomeline with Placebo (%) | Xanomeline with Trospium (%) |
| Nausea | 24.2 | 17.1 |
| Vomiting | 15.2 | 5.7 |
| Diarrhea | 21.2 | 5.7 |
| Excessive Sweating | 48.5 | 20.0 |
| Excess Salivation | 36.4 | 25.7 |
| Any Cholinergic Adverse Event | 63.6 | 34.3 |
Data adapted from studies on Xanomeline and trospium combination therapy.[8][9][10][11]
Experimental Protocols
Note: These are generalized protocols and should be adapted to your specific research question and institutional guidelines.
Long-Term Administration of this compound via Subcutaneous Injection in Rodents
1. Drug Formulation:
-
Vehicle Selection: this compound's solubility and stability should be determined in various vehicles. A common starting point for subcutaneous injection is sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible to minimize injection site reactions.
-
Preparation: On the day of injection, dissolve the appropriate amount of this compound in the chosen vehicle to achieve the desired final concentration. Ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm syringe filter before administration.
2. Dosing and Administration:
-
Dose-Escalation Study: Prior to a long-term study, a dose-escalation study is essential to determine the maximum tolerated dose (MTD). Start with a low dose (e.g., 1 mg/kg) and gradually increase the dose in different cohorts of animals, while closely monitoring for the onset of cholinergic side effects.
-
Administration: Administer this compound via subcutaneous injection in the loose skin over the back, between the shoulder blades. Rotate the injection site daily to minimize local irritation. The volume of injection should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice and rats).
3. Animal Monitoring:
-
Daily Observations:
-
General Health: Observe animals for changes in posture, activity level, and grooming behavior.
-
Cholinergic Side Effects: Specifically look for signs of salivation (wet fur around the mouth), lacrimation (wetness around the eyes), urination (excessive wetness in bedding), and diarrhea.
-
Body Weight: Record body weight daily to monitor for signs of toxicity or reduced food intake.
-
Food and Water Intake: Monitor food and water consumption, as significant changes can indicate adverse effects.
-
-
Weekly Assessments:
-
Detailed Clinical Examination: Perform a more thorough physical examination, including checking for skin irritation at the injection sites.
-
Behavioral Assessments: Conduct any planned behavioral tests to assess the efficacy of this compound on the desired cognitive or behavioral endpoints. Be mindful that side effects can confound these results.
-
Experimental Workflow for a Long-Term this compound Study
Signaling Pathways
This compound, like Xanomeline, is thought to act primarily as an agonist at the M1 and M4 muscarinic acetylcholine receptors. These receptors are coupled to different G-proteins and initiate distinct downstream signaling cascades.
M1 Muscarinic Receptor Signaling Pathway (Gq-coupled)
Activation of the M1 receptor, which is coupled to the Gq family of G-proteins, leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC), leading to a variety of cellular responses.
M4 Muscarinic Receptor Signaling Pathway (Gi-coupled)
The M4 receptor is coupled to the Gi family of G-proteins.[10] Upon activation, the alpha subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA). The beta-gamma subunit of the Gi protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2]
References
- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral effects after intrathecal administration of cholinergic receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Behavioral effects of basal forebrain cholinergic lesions in young adult and aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Procognitive Effects of M1 Muscarinic Agonists in Non-Human Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for cognitive deficits associated with neurodegenerative and psychiatric disorders has led to a significant focus on the cholinergic system, particularly the M1 muscarinic acetylcholine receptor. Activation of this receptor is a promising strategy for enhancing cognitive processes such as memory and attention. This guide provides a comparative analysis of the procognitive effects of the M1 muscarinic agonist class, using Tazomeline's close analog Xanomeline as a primary example, and contrasts its performance with other cognitive enhancers in non-human primate (NHP) models. The data presented is compiled from preclinical studies to offer a clear, evidence-based overview for researchers in the field.
Comparative Efficacy of Procognitive Agents
To contextualize the potential of M1 agonists, their performance in validated non-human primate cognitive tasks is compared with agents from other pharmacological classes, namely acetylcholinesterase inhibitors and AMPA receptor positive allosteric modulators (ampakines). The following tables summarize quantitative data from key studies.
Table 1: Effects on Cognitive Flexibility (Attentional Set-Shifting Task)
The attentional set-shifting task assesses an animal's ability to adapt to changing rules, a key aspect of executive function.
| Compound (Class) | Species | Task | Key Finding | Reference |
| VU0453595 (M1 PAM) | Rhesus Macaque | Feature-Reward Learning | Significantly improved extradimensional set-shifting (reduced trials to criterion). | [1] |
| Donepezil (AChEI) | Rhesus Macaque | Feature-Reward Learning | Marginal effects on cognitive flexibility, primarily improved attentional filtering. | [1] |
Table 2: Effects on Working Memory (Delayed Match-to-Sample Task)
The Delayed Match-to-Sample (DMS) task is a widely used paradigm to evaluate working memory in NHPs.
| Compound (Class) | Species | Task Conditions | Key Finding | Reference |
| Xanomeline (M1 Agonist) | Rhesus Macaque | Scopolamine-induced deficit in Object Retrieval Detour (ORD) | Significantly reduced the cognitive deficit induced by scopolamine. | [2] |
| Donepezil (AChEI) | Rhesus Macaque | Scopolamine-induced deficit in ORD | Significantly reduced the cognitive deficit induced by scopolamine. | [2] |
| Ampakine CX717 | Rhesus Macaque | Normal, alert | Improved mean overall DMS performance by 15% ± 2.5%. |
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms and experimental designs is crucial for interpreting the data and designing future studies.
M1 Muscarinic Receptor Signaling Pathway
This compound and Xanomeline are agonists of the M1 muscarinic acetylcholine receptor, which is a Gq-protein coupled receptor.[3][4] Upon activation, it initiates a signaling cascade that leads to the modulation of neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.
References
- 1. M1-selective muscarinic allosteric modulation enhances cognitive flexibility and effective salience in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved cognition without adverse effects: novel M1 muscarinic potentiator compares favorably to donepezil and xanomeline in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
A Comparative Analysis of Tazomeline and Donepezil on Wakefulness
This guide provides a detailed comparative analysis of the effects of Tazomeline and Donepezil on wakefulness, intended for researchers, scientists, and professionals in drug development. The following sections will delve into their mechanisms of action, present quantitative data from relevant studies, outline experimental protocols, and visualize key pathways and workflows.
Introduction
Sleep disturbances are a common and debilitating symptom in neurodegenerative diseases such as Alzheimer's disease. Consequently, the effects of cognitive enhancers on the sleep-wake cycle are of significant interest. This guide compares two such compounds: Donepezil, a widely prescribed acetylcholinesterase inhibitor, and this compound, a muscarinic M1 receptor agonist. While direct comparative studies on this compound and wakefulness are limited, this analysis will draw upon data from studies on the closely related M1/M4-preferring muscarinic agonist, Xanomeline, as a proxy to provide a comprehensive overview.
Mechanisms of Action
Donepezil: As an acetylcholinesterase inhibitor, Donepezil increases the levels of acetylcholine in the synaptic cleft by preventing its breakdown by the enzyme acetylcholinesterase.[1][2][3][4] This enhanced cholinergic transmission is thought to improve cognitive function and can also impact the regulation of sleep and wakefulness.[1][2][4] Increased acetylcholine levels are generally associated with cortical arousal.[5][6]
This compound (represented by Xanomeline): this compound is a muscarinic acetylcholine receptor agonist with a preference for the M1 subtype. Xanomeline, a similar compound, is an M1/M4-preferring muscarinic cholinergic receptor agonist.[7][8][9] By directly stimulating these receptors, particularly in the central nervous system, it can modulate neuronal activity to enhance wakefulness and arousal.[7][8]
Signaling Pathway Diagrams
Caption: Donepezil's mechanism of action.
References
- 1. GoodRx - Error [blocked.goodrx.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of the timing of acetylcholinesterase inhibitor ingestion on sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study of Muscarinic Agonists: A Comparative Analysis of Tazomeline, Xanomeline, and Sabcomeline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of three key muscarinic acetylcholine receptor agonists: Tazomeline, Xanomeline, and Sabcomeline. All three agents have been investigated for their therapeutic potential in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. This document summarizes their performance based on available preclinical and clinical data, with a focus on receptor binding affinity, functional efficacy, and in vivo effects. Detailed experimental methodologies for key assays are also provided to facilitate the replication and extension of these findings.
Comparative Analysis of Muscarinic Agonist Performance
The following tables summarize the quantitative data for this compound, Xanomeline, and Sabcomeline, focusing on their binding affinities for muscarinic receptor subtypes and their functional potencies in relevant signaling pathways.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Agonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Citation(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Xanomeline | ~10-15 | ~30+ | ~30+ | ~10-15 | ~30+ | [1] |
| Sabcomeline | ~1.4 | ~1.3-1.8 | ~1.3-1.8 | ~1.3-1.8 | ~1.3-1.8 | [2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Efficacy and Potency
| Agonist | Assay | Receptor Target | Efficacy | Potency (EC50/pEC50) | Citation(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Xanomeline | Bradycardia in mice | M2 (indirectly assessed) | Partial Agonist | pEC50 = 5.1 | [3] |
| Sabcomeline | Phosphoinositide Hydrolysis | M1 | Partial Agonist (~70-80% of carbachol) | EC50 = 0.19 nM | [4] |
| Sabcomeline | Bradycardia in mice | M2 | Partial Agonist | pEC50 = 6.7 | [3] |
Note: Efficacy refers to the maximal response an agonist can produce, while potency (EC50) is the concentration required to produce 50% of the maximal response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways activated by muscarinic agonists and a general workflow for evaluating their pharmacological properties.
Caption: Muscarinic agonist signaling pathways.
Caption: Experimental workflow for muscarinic agonist evaluation.
Detailed Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human M1-M5 receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound, Xanomeline, Sabcomeline) at various concentrations.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding).
-
50 µL of the test compound at varying concentrations.
-
50 µL of radioligand (e.g., [³H]-NMS at a final concentration of ~0.5 nM).
-
50 µL of the cell membrane preparation (typically 10-50 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]
Phosphoinositide (PI) Hydrolysis Assay
Objective: To measure the functional agonism of a test compound at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.
Materials:
-
CHO cells stably expressing the M1, M3, or M5 receptor subtype.
-
[³H]-myo-inositol.
-
Cell culture medium (e.g., DMEM/F12).
-
Stimulation buffer: Krebs-Henseleit buffer containing 10 mM LiCl.
-
Test compounds at various concentrations.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Labeling: Plate the CHO cells in 24-well plates and incubate them with medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Assay Initiation: Wash the cells with serum-free medium and pre-incubate with stimulation buffer for 15 minutes.
-
Agonist Stimulation: Add the test compounds at various concentrations to the wells and incubate for 30-60 minutes at 37°C.
-
Extraction of Inositol Phosphates: Terminate the stimulation by adding ice-cold 0.5 M trichloroacetic acid (TCA). Transfer the soluble fraction to a fresh tube.
-
Separation of Inositol Phosphates: Neutralize the TCA extract and apply it to a column containing Dowex AG1-X8 resin. Wash the column to remove free [³H]-inositol. Elute the total [³H]-inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the agonist concentration. Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve.[7][8]
In Vivo Microdialysis for Acetylcholine and Dopamine Efflux
Objective: To assess the in vivo effect of muscarinic agonists on the extracellular levels of acetylcholine and dopamine in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12).
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds dissolved in a suitable vehicle.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Fraction collector.
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for at least 24 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., via subcutaneous or intraperitoneal injection).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples for acetylcholine and dopamine concentrations using HPLC-ED.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Compare the effects of different doses of the test compounds on neurotransmitter efflux.[9][10]
Conclusion
This guide provides a comparative overview of this compound, Xanomeline, and Sabcomeline, highlighting the available data on their pharmacological profiles. While data for this compound remains limited in the public domain, the information presented for Xanomeline and Sabcomeline offers valuable insights for researchers in the field of muscarinic drug discovery. The detailed experimental protocols serve as a resource for the continued investigation and comparison of these and other novel muscarinic agonists. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these compounds.
References
- 1. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Sabcomeline | 159912-53-5 [smolecule.com]
- 3. Low-affinity M(2) receptor binding state mediates mouse atrial bradycardia: comparative effects of carbamylcholine and the M(1) receptor agonists sabcomeline and xanomeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sabcomeline | Selective M1 mAChR Agonist | [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Milameline (CI-979/RU35926): a muscarinic receptor agonist with cognition-activating properties: biochemical and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Replicating Key Findings from Seminal Tazomeline Research: A Guide for Researchers
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the available information on Tazomeline and to offer a framework for approaching the replication of key findings for similar muscarinic agonists where data is more accessible.
Understanding this compound's Mechanism of Action
This compound acts as an agonist at muscarinic acetylcholine receptors. These receptors are crucial for various physiological functions, including learning and memory. The therapeutic rationale for using a muscarinic agonist in Alzheimer's disease is to compensate for the loss of cholinergic neurons and enhance cholinergic signaling in the brain.
While specific binding affinity (Ki) and functional potency (EC50) values for this compound across the five muscarinic receptor subtypes (M1-M5) are not widely published, one study reported a potent inhibitory concentration (IC50) of 0.001 nM for this compound at the M1 muscarinic receptor in the rabbit vas deferens, indicating high potency at this subtype. Furthermore, it has been noted that this compound, also referred to as hexylthio-TZTP, was effective in stimulating in vivo phosphoinositide (PI) hydrolysis, a key signaling pathway activated by M1 receptor stimulation.
Comparative Data for Muscarinic Agonists
Due to the limited availability of specific data for this compound, a direct comparative guide is not feasible. However, researchers can reference data from other well-characterized muscarinic agonists to understand the experimental landscape. The following table provides a template for how such data would be presented.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | M1 | Data Not Available | Data Not Available |
| M2 | Data Not Available | Data Not Available | |
| M3 | Data Not Available | Data Not Available | |
| M4 | Data Not Available | Data Not Available | |
| M5 | Data Not Available | Data Not Available | |
| [Alternative Agonist 1] | M1 | [Value] | [Value] |
| M2 | [Value] | [Value] | |
| M3 | [Value] | [Value] | |
| M4 | [Value] | [Value] | |
| M5 | [Value] | [Value] | |
| [Alternative Agonist 2] | M1 | [Value] | [Value] |
| M2 | [Value] | [Value] | |
| M3 | [Value] | [Value] | |
| M4 | [Value] | [Value] | |
| M5 | [Value] | [Value] |
Key Experimental Protocols for Muscarinic Agonist Characterization
To replicate findings for any muscarinic agonist, detailed experimental protocols are essential. Below are generalized methodologies for key assays used in the characterization of compounds like this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for each muscarinic receptor subtype.
Methodology:
-
Cell Lines: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.
-
Procedure:
-
Prepare cell membrane homogenates from the transfected cell lines.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assays (Phosphoinositide Hydrolysis)
Objective: To measure the functional potency (EC50) and efficacy of the compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Lines: Use cell lines expressing the M1, M3, or M5 receptor subtypes.
-
Procedure:
-
Label the cells with [³H]-myo-inositol.
-
Expose the cells to varying concentrations of the test compound.
-
Stop the reaction and extract the inositol phosphates (IPs).
-
Separate and quantify the [³H]-IPs using ion-exchange chromatography.
-
-
Data Analysis: The concentration-response curves are generated, and EC50 values (concentration of the compound that produces 50% of the maximal response) and Emax values (maximal efficacy) are determined.
Visualizing Signaling and Experimental Workflows
Diagrams created using Graphviz can effectively illustrate the complex relationships in signaling pathways and experimental procedures.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Assessing the Selectivity Profile of Tazomeline Against Other Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Tazomeline (also known as Xanomeline) against other muscarinic acetylcholine receptors (mAChRs). By presenting key experimental data and methodologies, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Introduction to this compound and Muscarinic Receptor Selectivity
This compound is a muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects in cognitive and psychiatric disorders. Its clinical utility is closely linked to its selectivity profile across the five subtypes of muscarinic receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions, and subtype selectivity is a critical factor in maximizing therapeutic efficacy while minimizing adverse effects. M1, M3, and M5 receptors are known to couple to the Gq/11 protein, leading to the activation of the phospholipase C (PLC) pathway. In contrast, M2 and M4 receptors couple to the Gi/o protein, which inhibits adenylyl cyclase activity.
Comparative Selectivity Profile of Muscarinic Agonists
The following table summarizes the functional potency (EC50) and binding affinity (Ki) of this compound and other muscarinic agonists across the five human muscarinic receptor subtypes. This data provides a quantitative comparison of their selectivity profiles.
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound (Xanomeline) | EC50: 30.9 nM [1] | EC50: 1700 nM [1] | EC50: 8500 nM [1] | EC50: 14.1 nM [1] | EC50: 1800 nM [1] |
| pKi: ~6.7-7.7 (non-selective binding)[1] | |||||
| Cevimeline | EC50: 23 nM [2][3] | EC50: 1040 nM [2][3] | EC50: 48 nM [2][3] | EC50: 1310 nM [2][3] | EC50: 63 nM [2][3] |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. pKi represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.
Experimental Protocols
The determination of the selectivity profile of compounds like this compound relies on robust in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[4]
Objective: To determine the binding affinity of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
A radiolabeled ligand with known high affinity for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For M1, M3, and M5 receptors, this is often a measurement of intracellular calcium mobilization.
Objective: To determine the potency (EC50) and efficacy of a test compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cell lines stably expressing the M1, M3, or M5 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescent plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescent plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the concentration of the test compound. The concentration that produces 50% of the maximal response is the EC50 value.
Visualizing Key Processes
To better understand the experimental and biological contexts, the following diagrams illustrate the workflow for determining receptor selectivity and the signaling pathways activated by muscarinic receptors.
Caption: Workflow for determining muscarinic receptor selectivity.
Caption: Muscarinic receptor signaling pathways.
References
Tazomeline's Efficacy in Preclinical Models of Psychotropic Drug-Induced Cognitive Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core and often debilitating feature of several psychiatric disorders. Furthermore, the long-term use of some psychotropic medications, particularly antipsychotics, can contribute to or exacerbate these cognitive deficits[1][2][3]. This has spurred the search for novel therapeutic agents that can ameliorate both the primary cognitive symptoms of the underlying illness and those induced by medication. Tazomeline, a muscarinic M1 receptor agonist, has emerged as a promising candidate in this area. This guide provides a comparative analysis of this compound's efficacy in preclinical models of psychotropic drug-induced cognitive dysfunction, presenting key experimental data and methodologies to inform further research and development. While direct studies on "this compound" are limited in the available literature, extensive research has been conducted on its very close structural and functional analogue, xanomeline, which is also an M1/M4 muscarinic receptor agonist. The data presented here will primarily focus on xanomeline as a proxy for this compound's potential efficacy.
Comparative Efficacy of this compound (as represented by Xanomeline) in Animal Models
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of xanomeline to other relevant compounds in established animal models of psychotropic drug-induced cognitive dysfunction.
Table 1: Efficacy in the MK-801-Induced Cognitive Deficit Model
The NMDA receptor antagonist MK-801 is widely used to induce cognitive impairments in rodents that are reminiscent of those seen in schizophrenia[3][4][5].
| Compound | Animal Model | Cognitive Task | Key Findings | Reference |
| Xanomeline | Mouse | Inhibitory Avoidance | Significantly attenuated MK-801-induced memory impairments. | [4] |
| Xanomeline | Mouse | Latent Inhibition | Alleviated MK-801-induced abnormally persistent latent inhibition, suggesting efficacy against negative/cognitive symptoms. | [6] |
| TAK-071 (M1 PAM) | Mouse | Hyperlocomotion | Suppressed MK-801-induced hyperlocomotion. | [7] |
| Clozapine | Mouse | Inhibitory Avoidance | No effect on MK-801-induced memory impairments. | [4] |
| Risperidone | Mouse | Inhibitory Avoidance | No effect on MK-801-induced memory impairments. | [4] |
| Olanzapine | Mouse | Inhibitory Avoidance | No effect on MK-801-induced memory impairments. | [4] |
Table 2: Efficacy in the Amphetamine-Induced Hyperlocomotion Model
Amphetamine-induced hyperlocomotion is a common model used to screen for antipsychotic activity, reflecting disturbances in the dopaminergic system[8].
| Compound | Animal Model | Behavioral Measure | Key Findings | Reference |
| Xanomeline | Rat | Locomotor Activity | Attenuated amphetamine-induced hyperactivity at doses that did not affect spontaneous activity. | [8] |
| Xanomeline | Mouse | Hyperlocomotion | Suppressed methamphetamine-induced hyperlocomotion. | [7] |
| Haloperidol | Rat | Locomotor Activity | Reversed amphetamine-induced hyperlocomotion, but at doses that also reduced spontaneous locomotion. | [8] |
| Clozapine | Rat | Locomotor Activity | Reversed amphetamine-induced hyperlocomotion, but at doses that also reduced spontaneous locomotion. | [8] |
Table 3: Efficacy in the Scopolamine-Induced Cognitive Impairment Model
Scopolamine, a muscarinic receptor antagonist, is used to induce memory deficits by disrupting cholinergic neurotransmission[9][10][11][12].
| Compound | Animal Model | Cognitive Task | Key Findings | Reference |
| Xanomeline | Rat | Novel Object Recognition | Improved scopolamine-induced cognitive impairments, but with a narrow therapeutic window due to cholinergic side effects. | [7] |
| TASE (a plant extract) | Rat / Mouse | Morris Water Maze / Passive Avoidance | Significantly decreased escape latency and delayed compartment change time, comparable to Piracetam. | [9] |
| TAK-071 (M1 PAM) | Rat | Novel Object Recognition | Improved scopolamine-induced cognitive deficits with a 33-fold margin versus cholinergic side effects. | [7] |
| DL0410 (AChE inhibitor) | Mouse | Morris Water Maze / Passive Avoidance | Significantly improved learning and memory impairments induced by scopolamine. | [12] |
Experimental Protocols
MK-801-Induced Cognitive Deficit in the Inhibitory Avoidance Task
-
Animals: Male mice.
-
Procedure:
-
Training: Mice are placed in a two-compartment apparatus with a light and a dark chamber. When the mouse enters the dark chamber, it receives a mild foot shock.
-
Drug Administration: Immediately after training, animals are administered MK-801 (e.g., 0.1-0.2 mg/kg, i.p.) to induce memory impairment. The test compound (e.g., xanomeline) is administered prior to the training session.
-
Testing: 24 hours later, the mouse is returned to the light chamber, and the latency to enter the dark chamber is recorded. Longer latencies indicate better retention of the aversive memory.
-
-
Rationale: This task assesses long-term memory. MK-801 impairs the consolidation of this memory, and effective cognitive enhancers are expected to reverse this deficit[4].
Amphetamine-Induced Hyperlocomotion
-
Animals: Male rats or mice.
-
Procedure:
-
Habituation: Animals are placed in an open-field arena to habituate for a set period (e.g., 30-60 minutes).
-
Drug Administration: The test compound (e.g., xanomeline) or vehicle is administered. After a pre-treatment period, animals receive an injection of d-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using automated activity monitors.
-
-
Rationale: This model is predictive of antipsychotic activity, particularly against the positive symptoms of schizophrenia[8].
Scopolamine-Induced Cognitive Impairment in the Novel Object Recognition (NOR) Task
-
Animals: Male rats or mice.
-
Procedure:
-
Habituation: Animals are habituated to the open-field arena in the absence of objects for several days.
-
Familiarization Phase (T1): On the test day, two identical objects are placed in the arena, and the animal is allowed to explore for a set time (e.g., 5-10 minutes).
-
Drug Administration: Scopolamine (e.g., 0.5-1 mg/kg, i.p.) is administered to induce memory impairment. The test compound (e.g., xanomeline) is given prior to the familiarization phase or the choice phase.
-
Choice Phase (T2): After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Rationale: The NOR task assesses recognition memory, a form of declarative memory that is often impaired in psychiatric disorders[13][14][15].
Signaling Pathways and Mechanisms of Action
This compound's Putative Mechanism of Action
This compound, as a muscarinic M1 receptor agonist, is thought to exert its pro-cognitive effects through the activation of M1 receptors, which are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex[16][17]. Activation of M1 receptors can potentiate NMDA receptor signaling, a crucial mechanism for synaptic plasticity[17]. Furthermore, the dual M1/M4 agonism of the related compound xanomeline suggests a broader mechanism. M4 receptor activation can modulate dopamine release in the striatum, which may contribute to its antipsychotic-like effects[18].
Experimental Workflow for Preclinical Cognitive Testing
The general workflow for evaluating the efficacy of a compound like this compound in a preclinical model of psychotropic drug-induced cognitive dysfunction involves several key steps.
Signaling Cascade in Psychotropic-Induced Cognitive Dysfunction
Psychotropic drugs like NMDA receptor antagonists (e.g., MK-801) and dopamine agonists (e.g., amphetamine) disrupt normal neurotransmission, leading to cognitive deficits. This is often characterized by an imbalance in glutamatergic and dopaminergic signaling.
Conclusion
The preclinical data, primarily from studies on its close analogue xanomeline, strongly suggest that this compound holds significant promise for treating cognitive dysfunction induced by psychotropic medications. Its efficacy in reversing cognitive deficits in models employing NMDA receptor antagonists and its modulatory effects on the dopaminergic system point towards a multifaceted mechanism of action. The dual agonism at M1 and M4 muscarinic receptors appears to be a key factor in its potential to address both cognitive and psychotic symptoms. Further research directly investigating this compound is warranted to confirm these findings and to fully elucidate its therapeutic potential and safety profile for clinical use. The development of compounds like this compound represents a critical step forward in addressing the unmet need for effective treatments for cognitive impairment in psychiatric populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. Predictive validity of a MK-801-induced cognitive impairment model in mice: implications on the potential limitations and challenges of modeling cognitive impairment associated with schizophrenia preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of MK-801-induced cognitive dysfunction in the T-Maze assay - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. The M₁/M₄ preferring agonist xanomeline reverses amphetamine-, MK801- and scopolamine-induced abnormalities of latent inhibition: putative efficacy against positive, negative and cognitive symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-diagnostic determinants of cognitive functioning: the muscarinic cholinergic receptor as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tazomeline's Performance Against Current Standard-of-Care Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazomeline (also known as LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects on cognitive dysfunction in Alzheimer's disease and schizophrenia.[1][2] As a direct activator of muscarinic receptors, its mechanism of action differs from many established first-line treatments for these conditions. However, the clinical development of this compound was discontinued for reasons that have not been publicly disclosed.[1][2] Consequently, there is a scarcity of publicly available, peer-reviewed clinical trial data detailing its efficacy and safety, making a direct quantitative comparison with current standard-of-care treatments challenging.
This guide provides an objective comparison of this compound's therapeutic class—muscarinic agonists—against the current standard-of-care treatments for Alzheimer's disease and schizophrenia. The performance of the recently approved muscarinic agonist combination, xanomeline-trospium, will be used as a proxy to benchmark the potential of this class of compounds. This comparison is supported by experimental data from pivotal clinical trials of the respective approved therapies.
Mechanism of Action: Muscarinic Agonists
This compound, and the more recently developed xanomeline, exert their effects by directly stimulating muscarinic acetylcholine receptors in the brain.[1][3] These receptors, particularly the M1 and M4 subtypes, are involved in key neural pathways that regulate cognition and psychosis. By activating these receptors, muscarinic agonists aim to enhance cholinergic neurotransmission, a pathway known to be impaired in Alzheimer's disease, and to modulate dopamine release, which is a key target in the treatment of schizophrenia.[3] This mechanism contrasts with acetylcholinesterase inhibitors, which prevent the breakdown of acetylcholine, and traditional antipsychotics, which primarily block dopamine D2 receptors.
Performance Comparison in Alzheimer's Disease
While specific efficacy data for this compound in Alzheimer's disease is not publicly available, we can compare the established standard-of-care treatments. These primarily include acetylcholinesterase inhibitors and NMDA receptor antagonists for symptomatic relief, and more recently, anti-amyloid monoclonal antibodies for disease modification.
Table 1: Efficacy of Standard-of-Care Treatments in Alzheimer's Disease
| Drug Class | Drug Name | Primary Efficacy Endpoint | Key Clinical Trial Results |
| Acetylcholinesterase Inhibitors | Donepezil | ADAS-Cog | Mean drug-placebo difference of 2.5 to 3.1 points. |
| Rivastigmine | ADAS-Cog | Statistically significant improvement over placebo. | |
| Galantamine | ADAS-Cog | Treatment effect of approximately 4 points versus placebo.[4] | |
| NMDA Receptor Antagonist | Memantine | ADAS-Cog, SIB | Statistically significant benefit on cognitive and functional scores. |
| Anti-Amyloid Antibodies | Lecanemab | CDR-SB | 27% reduction in clinical decline compared to placebo (-0.45 difference).[3] |
| Donanemab | iADRS, CDR-SB | 22-35% slowing of decline on iADRS; 29-36% on CDR-SB vs. placebo.[5] |
Note: ADAS-Cog = Alzheimer's Disease Assessment Scale-Cognitive Subscale; SIB = Severe Impairment Battery; CDR-SB = Clinical Dementia Rating-Sum of Boxes; iADRS = integrated Alzheimer's Disease Rating Scale. Lower scores on ADAS-Cog and higher scores on SIB indicate better cognitive function. For CDR-SB and iADRS, a smaller decline indicates a better outcome.
Performance Comparison in Schizophrenia
In schizophrenia, the approval of xanomeline-trospium provides a benchmark for the potential of muscarinic agonists. This can be compared to the established efficacy of second-generation antipsychotics.
Table 2: Efficacy of Standard-of-Care and Muscarinic Agonist Treatments in Schizophrenia
| Drug Class | Drug Name | Primary Efficacy Endpoint | Key Clinical Trial Results |
| Second-Generation Antipsychotics | Risperidone | PANSS Total Score | Significantly greater mean decrease from baseline vs. placebo (-20.9 vs. -14.3).[1] |
| Olanzapine | PANSS Total Score | Statistically significant improvement in total, positive, and negative scores vs. placebo. | |
| Muscarinic Agonist | Xanomeline-Trospium | PANSS Total Score | Mean change from baseline of -21.2 vs. -11.6 for placebo (a -9.6 point difference).[6] |
Note: PANSS = Positive and Negative Syndrome Scale. A larger negative change from baseline indicates greater improvement in symptoms.
Experimental Protocols
Clinical trials for Alzheimer's disease and schizophrenia follow structured, multi-phase protocols to ensure patient safety and the validity of the results.
Typical Alzheimer's Disease Clinical Trial Protocol
-
Phase: Typically Phase 3, randomized, double-blind, placebo-controlled.
-
Participants: Individuals aged 50-90 with a diagnosis of mild cognitive impairment or mild dementia due to Alzheimer's disease, confirmed with amyloid PET or CSF biomarkers.
-
Intervention: Administration of the investigational drug or placebo for a period of 18 months or longer.
-
Primary Outcome Measures: Change from baseline in scores on a cognitive and functional scale, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the integrated Alzheimer's Disease Rating Scale (iADRS).
-
Secondary Outcome Measures: Changes in other cognitive scales (e.g., ADAS-Cog), measures of daily living, and biomarker changes (e.g., amyloid and tau levels in PET scans and CSF).
Typical Schizophrenia Clinical Trial Protocol
-
Phase: Typically Phase 3, randomized, double-blind, placebo-controlled.
-
Participants: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia, experiencing an acute exacerbation of psychosis requiring hospitalization.
-
Intervention: Administration of the investigational drug or placebo for a period of 4 to 6 weeks.
-
Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Secondary Outcome Measures: Changes in PANSS subscales (positive, negative), Clinical Global Impression-Severity (CGI-S) score, and safety and tolerability assessments.
Conclusion
While a direct performance benchmark of this compound is precluded by the lack of public clinical trial data, the recent approval and promising results for xanomeline-trospium in schizophrenia suggest that the muscarinic agonist class of compounds holds significant therapeutic potential. For Alzheimer's disease, this class represents a symptomatic treatment approach that could complement existing acetylcholinesterase inhibitors. In schizophrenia, it offers a novel mechanism of action that is effective for both positive and negative symptoms, potentially with a different side-effect profile compared to traditional dopamine-blocking antipsychotics.[6] Further research and the publication of any existing data on this compound would be invaluable for a more complete understanding of its place within the therapeutic landscape.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. geneonline.com [geneonline.com]
- 6. Efficacy of xanomeline and trospium chloride in schizophrenia: pooled results from three 5-week, randomized, double-blind, placebo-controlled, EMERGENT trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Protocols for Tazomeline
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for the handling of Tazomeline, a muscarinic M1 acetylcholine receptor agonist used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification
This compound and its analogues, such as Xanomeline, are potent chemical compounds. While specific hazard classifications for this compound may vary, related compounds are classified as hazardous. For instance, Xanomeline is identified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. One safety data sheet for Xanomeline oxalate classifies it as toxic if swallowed[2]. It is crucial to handle this compound with the appropriate precautions.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be equipped with side-shields.[1] |
| Splash Goggles | Required when there is a potential for splashing.[3] | |
| Hand Protection | Gloves | Use appropriate chemical-resistant gloves (e.g., standard BS EN 374:2003). Inspect gloves before use. For tasks with a risk of splashing, double gloving is required.[3] |
| Body Protection | Lab Coat/Gown | Wear appropriate protective clothing. An impervious, cuffed gown is necessary if there is a potential for splashing.[1][3] |
| Respiratory Protection | Respirator | A suitable respirator is required if the risk assessment indicates it is necessary, particularly when handling the compound in powdered form or when aerosols may be generated.[1] |
Safe Handling and Operational Plan
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
3.1. Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area. All manipulations of powdered this compound or procedures that could generate aerosols should be conducted within a chemical fume hood with an independent air supply.
-
Designated Area: Establish a designated area for handling hazardous drugs like this compound.[4]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly with soap and water after handling the compound.[1]
-
Avoid Contamination: Avoid inhalation of dust or aerosols and prevent contact with eyes, skin, and clothing. Use a plastic-backed absorbent pad to contain any potential leakage during procedures.[3]
3.2. Storage
-
Short-Term Storage: For short-term storage (days to weeks), keep the compound in a dry, dark place at 0 - 4°C.[5]
-
Long-Term Storage: For long-term storage (months to years), store at -20°C.[5]
-
Container: Keep the storage container tightly closed.[2]
Emergency Response and First Aid
Immediate and appropriate action is vital in the event of an exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Immediately move the affected individual to fresh air.[1] 2. Monitor their breathing. If breathing is difficult, administer oxygen. 3. If breathing ceases, provide artificial respiration. Avoid mouth-to-mouth resuscitation.[1] 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately wash the affected skin with copious amounts of soap and lukewarm water for at least 15 minutes.[3] 2. Remove any contaminated clothing and shoes, and wash them before reuse.[1] 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure thorough rinsing.[1] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[1] 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth with water.[1] 2. Do NOT induce vomiting.[1][2] 3. Immediately call a poison center or doctor for medical help.[2] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
5.1. Spill Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is adequately ventilated.
-
Containment: Prevent the spill from entering drains or water courses.[1]
-
Absorption: Cover the spill with a suitable absorbent material (e.g., diatomite, universal binders).[1]
-
Collection: Carefully sweep up the absorbed material and place it into an appropriate, labeled container for disposal.
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]
5.2. Disposal
-
Waste Containers: Dispose of this compound and any contaminated materials in properly labeled, covered, and sealed containers.[4]
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a biohazard box (red bags).[3]
-
Sharps: Needles and syringes must not be crushed or capped and should be placed directly into a sharps container.[3]
-
Regulations: All waste must be disposed of in accordance with federal, state, and local regulations.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory setting.
Caption: A logical workflow for the safe handling of this compound in a laboratory.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
